molecular formula C8H20N2 B1619540 N,N-Diethyl-N',N'-dimethylethylenediamine CAS No. 123-10-4

N,N-Diethyl-N',N'-dimethylethylenediamine

Cat. No.: B1619540
CAS No.: 123-10-4
M. Wt: 144.26 g/mol
InChI Key: YUKZJEQIDOFUPV-UHFFFAOYSA-N
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Description

N,N-Diethyl-N',N'-dimethylethylenediamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166325. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N,N-dimethylethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZJEQIDOFUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059553
Record name 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl-
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Molecular Weight

144.26 g/mol
Source PubChem
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CAS No.

123-10-4
Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name N,N-diethyl-N',N'-dimethylethylenediamine
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Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Foundational & Exploratory

N,N-Diethyl-N',N'-dimethylethylenediamine CAS 123-10-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4)

Introduction: Navigating the Landscape of a Niche Diamine

This compound, identified by the CAS number 123-10-4, is a substituted aliphatic diamine with the molecular formula C8H20N2.[1][2] As a member of the ethylenediamine family, it possesses two tertiary amine functional groups, which are expected to define its chemical reactivity and utility. This guide provides a comprehensive overview of the available technical information for this specific isomer.

It is critical to note that this compound (CAS 123-10-4) is a rare chemical with limited publicly available experimental data. Much of the in-depth research and safety documentation pertains to its structural isomers. Therefore, this guide will present the known data for CAS 123-10-4 and, where appropriate, provide context and predictive insights based on the well-characterized properties of its isomers. This comparative approach is designed to offer researchers and drug development professionals a robust framework for handling, characterizing, and exploring the potential of this unique molecule.

Molecular Structure and Isomerism

The structure of this compound features an ethane backbone with a diethylamino group on one nitrogen and a dimethylamino group on the other. This asymmetric substitution pattern distinguishes it from other C8H20N2 diamine isomers. Understanding this structural nuance is paramount for predicting its reactivity, steric hindrance, and coordination properties.

Caption: Molecular Structure of this compound.

The specific arrangement of alkyl groups has significant implications. For instance, the differing steric bulk around the two nitrogen atoms (diethyl vs. dimethyl) can influence which amine group participates in a reaction, a key consideration in synthetic chemistry and catalyst design.

Physicochemical Properties: A Comparative Overview

The available data for this compound is limited and largely predictive. To provide a functional dataset for laboratory use, the table below compares its known properties with those of its more thoroughly studied isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound (CAS 123-10-4)N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1)N,N-Diethylethylenediamine (CAS 100-36-7)N,N'-Dimethylethylenediamine (CAS 110-70-3)
Molecular Formula C8H20N2[1][2]C8H20N2[3]C6H16N2[4]C4H12N2[5]
Molecular Weight 144.26 g/mol [1][2]144.26 g/mol [3]116.20 g/mol [4]88.15 g/mol [5]
Boiling Point 156-177 °C[1][6]Not Available145-147 °C[7]120 °C[5]
Density 0.823 g/cm³ (Predicted)[1][6]Not Available0.827 g/cm³ at 25 °C[7]0.819 g/mL[5]
Refractive Index Not AvailableNot Availablen20/D 1.436[8]n20/D 1.43[9]
pKa 8.72 ± 0.50 (Predicted)[1][6]Not AvailableNot AvailableNot Available
TSCA Status Listed[1][6]Listed[3]Listed[4]Listed[10]

Proposed Protocol for Spectroscopic Characterization

Given the absence of published spectra for CAS 123-10-4, a rigorous, multi-technique approach is required for unequivocal identification and quality control. The following protocol outlines a self-validating workflow for researchers.

Objective: To confirm the identity and purity of this compound (CAS 123-10-4) and distinguish it from its isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Verification prep Dissolve sample in CDCl3 with TMS as internal standard nmr 1H & 13C NMR prep->nmr Acquire Data ir FTIR (Neat Film) prep->ir Acquire Data ms GC-MS (EI) prep->ms Acquire Data analyze_nmr Correlate proton and carbon signals. Expect quartet/triplet for ethyl, singlets for methyl and ethylene bridge. nmr->analyze_nmr analyze_ir Identify C-H and C-N stretches. Absence of N-H stretch (3300-3500 cm-1) confirms tertiary amines. ir->analyze_ir analyze_ms Confirm molecular ion peak (m/z=144). Analyze fragmentation pattern for cleavage alpha to nitrogen. ms->analyze_ms confirm Structure Confirmed analyze_nmr->confirm Cross-Validate analyze_ir->confirm Cross-Validate analyze_ms->confirm Cross-Validate

Caption: Workflow for Spectroscopic Verification.

Detailed Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard for NMR referencing.

  • ¹H NMR Spectroscopy:

    • Rationale: To identify and quantify the different types of protons (ethyl, methyl, ethylene bridge).

    • Expected Signals: A quartet and a triplet characteristic of the ethyl groups, a singlet for the N-methyl protons, and a singlet for the ethylene bridge protons. The integration of these peaks should correspond to a 4:6:6:4 ratio.

  • ¹³C NMR Spectroscopy:

    • Rationale: To count the number of unique carbon environments.

    • Expected Signals: Six distinct signals corresponding to the two CH3 carbons of the ethyl groups, the two CH2 carbons of the ethyl groups, the two N-methyl carbons, and the two carbons of the ethylene bridge.

  • FTIR Spectroscopy:

    • Rationale: To confirm the functional groups present.

    • Expected Signals: C-H stretching vibrations around 2850-2970 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region. Crucially, the absence of a broad N-H stretching band between 3300-3500 cm⁻¹ will confirm that both amine groups are tertiary.[4]

  • Mass Spectrometry (GC-MS):

    • Rationale: To determine the molecular weight and characteristic fragmentation pattern.

    • Expected Fragments: A molecular ion peak [M]⁺ at m/z = 144. The primary fragmentation pathway for aliphatic amines is cleavage at the Cα-Cβ bond. Expect major fragments corresponding to the loss of alkyl groups attached to the nitrogen atoms.

Conceptual Synthesis Pathway

While a specific synthesis for CAS 123-10-4 is not readily found in the literature, a plausible route can be designed based on standard organic chemistry principles, such as the reductive amination of an appropriate precursor or sequential N-alkylation. A common approach for synthesizing asymmetric ethylenediamines involves a multi-step process.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 N,N-Dimethylethylenediamine P This compound R1->P Sequential N-Alkylation R2 Ethyl Halide (e.g., Bromoethane) R2->P Cond Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat Cond->P

Caption: Conceptual Synthesis via Sequential Alkylation.

This proposed pathway involves the stepwise alkylation of a less substituted ethylenediamine. The choice of base and solvent would be critical to control the extent of alkylation and minimize side reactions. Purification by distillation would likely be necessary to isolate the desired product from starting materials and partially alkylated intermediates.

Potential Applications: An Extrapolation from Isomers

Based on the established uses of its isomers, this compound holds potential in several key areas of chemical research and development:

  • Coordination Chemistry and Catalysis: Like other diamines, it can act as a bidentate ligand to form stable chelate complexes with transition metals.[5][11] The asymmetric nature of the N-substituents could be explored to create catalysts for asymmetric synthesis.

  • Polymer Science: It could serve as a curing agent for epoxy resins or as a chain extender in the production of polyurethanes.[9][11] The rate of curing and the final properties of the polymer would be influenced by the specific structure of this diamine.

  • Pharmaceutical and Agrochemical Synthesis: Substituted ethylenediamines are common building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[9][11] This compound could be utilized as a versatile intermediate in the development of novel molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 123-10-4 is not widely available, the general hazards can be inferred from its chemical class and the data for its isomers. Aliphatic amines of this type are typically flammable, corrosive, and can cause severe skin and eye damage.[7][10]

General Handling Protocol:

  • Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

This compound (CAS 123-10-4) represents an intriguing but under-characterized molecule. Its asymmetric structure offers potential for novel applications in catalysis, polymer science, and synthetic chemistry. However, the current lack of comprehensive experimental data necessitates a cautious and methodical approach by researchers. This guide has provided the foundational information available, a framework for its complete characterization, and essential safety protocols based on the properties of its well-understood isomers. Further research to populate the data gaps for this compound is essential to unlock its full scientific and commercial potential.

References

  • Wikipedia. N,N'-Dimethylethylenediamine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

  • PubChem, National Institutes of Health. diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-diethylethanamine. [Link]

  • PubChem, National Institutes of Health. N,N-Diethylethylenediamine | C6H16N2 | CID 60993. [Link]

  • Google Patents. CN103012156A - Preparation method of N,N-diethylethylenediamine.
  • Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
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  • The Good Scents Company. N,N'-diethyl ethylene diamine, 111-74-0. [Link]

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An In-depth Technical Guide to the Physical Properties of Unsymmetrical Dimethyldiethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the unsymmetrical diamine, N,N'-diethyl-N,N'-dimethylethylenediamine. As a crucial building block in various chemical syntheses, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry. This document moves beyond a simple listing of properties to offer insights into their implications for practical applications, supported by experimental data and established scientific principles.

Introduction: The Significance of Unsymmetrical Ethylenediamines

Substituted ethylenediamines are a class of organic compounds with significant utility in coordination chemistry, catalysis, and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The arrangement of substituents on the nitrogen atoms dictates the molecule's symmetry, which in turn influences its steric and electronic properties. Unsymmetrical substitution, as seen in N,N'-diethyl-N,N'-dimethylethylenediamine, can impart unique reactivity and coordination behavior compared to its symmetrical counterparts. These differences are critical in applications such as the development of metal-based catalysts and in the design of ligands for specific biological targets.[4]

This guide will focus on N,N'-diethyl-N,N'-dimethylethylenediamine, providing a detailed examination of its physical properties, spectral characteristics, and safety considerations. A comparative analysis with its symmetrical isomer, N,N,N',N'-tetraethylethylenediamine, is also included to highlight the impact of substitution patterns on the molecule's behavior.

Molecular Structure and Identification

The fundamental step in understanding the physical properties of a compound is to establish its molecular structure and unambiguous identification.

Molecular Structure of N,N'-diethyl-N,N'-dimethylethylenediamine:

Figure 1: 2D representation of N,N'-diethyl-N,N'-dimethylethane-1,2-diamine.

Key Identifiers for N,N'-diethyl-N,N'-dimethylethylenediamine:

IdentifierValueSource
IUPAC Name N,N'-diethyl-N,N'-dimethylethane-1,2-diamine[5]
CAS Number 106-66-1[5]
Molecular Formula C₈H₂₀N₂[5]
Molecular Weight 144.26 g/mol [5]
InChI InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3[5]
InChIKey BWTBHGDNJBIYAQ-UHFFFAOYSA-N[5]
SMILES CCN(C)CCN(C)CC[5]

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The following table summarizes the available experimental and predicted data for N,N'-diethyl-N,N'-dimethylethylenediamine.

Table 1: Physical Properties of N,N'-diethyl-N,N'-dimethylethylenediamine

PropertyValueSource
Boiling Point 161 °C (experimental average)
Density 0.816 g/mL (experimental average)
Refractive Index 1.44 (experimental average)
Flash Point 41.6 °C (experimental average)
Melting Point -40.4 °C (predicted)
Water Solubility 0.852 M (predicted)
logP (Octanol-Water Partition Coefficient) 0.790 (predicted)

Note: Experimental data is often more reliable than predicted values. The values presented here are aggregated from available sources and should be used as a guide. For precise applications, experimental verification is recommended.

Comparative Analysis with Symmetrical Isomer

To understand the influence of the unsymmetrical substitution pattern, a comparison with a symmetrical isomer, N,N,N',N'-tetraethylethylenediamine, is instructive.

Table 2: Physical Properties of N,N,N',N'-tetraethylethylenediamine

PropertyValueSource
CAS Number 150-77-6
Molecular Formula C₁₀H₂₄N₂
Molecular Weight 172.31 g/mol
Boiling Point 189-192 °C
Density 0.808 g/mL at 25 °C
Refractive Index 1.4343 at 20 °C
Flash Point 59 °C

The higher boiling point of the tetraethyl-substituted isomer can be attributed to its increased molecular weight and likely stronger van der Waals forces. The subtle differences in density and refractive index also reflect the changes in molecular structure and packing.

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of N,N'-diethyl-N,N'-dimethylethylenediamine is expected to show distinct signals for the ethyl and methyl protons, as well as the methylene protons of the ethylenediamine backbone. The integration and splitting patterns of these signals provide definitive evidence for the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will show a unique set of signals corresponding to the different carbon environments within the molecule, further confirming its unsymmetrical nature.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of N,N'-diethyl-N,N'-dimethylethylenediamine will exhibit characteristic absorption bands for C-H and C-N stretching and bending vibrations, which are typical for aliphatic amines. The absence of N-H stretching bands confirms the tertiary nature of the amine groups.

Synthesis and Purification

The synthesis of unsymmetrical tetra-substituted ethylenediamines can be challenging due to the potential for the formation of multiple products.

General Synthetic Approach:

A common method for the synthesis of substituted ethylenediamines involves the reaction of a primary or secondary amine with a dihaloethane.[3] For the synthesis of an unsymmetrical product like N,N'-diethyl-N,N'-dimethylethylenediamine, a stepwise approach is typically necessary to control the substitution pattern.

Illustrative Synthetic Workflow:

Figure 2: A conceptual multi-step synthesis pathway for an unsymmetrical dimethyldiethylethylenediamine.

Purification:

Purification of the final product is typically achieved through fractional distillation under reduced pressure to separate it from starting materials, byproducts, and any symmetrical side products.[6] The purity of the collected fractions should be verified using analytical techniques such as gas chromatography (GC) and NMR spectroscopy.

Applications in Research and Drug Development

Substituted ethylenediamines are valuable scaffolds in medicinal chemistry.[1] Their ability to act as bidentate ligands allows them to chelate metal ions, which is a key feature in the design of certain metallodrugs and diagnostic agents. Furthermore, the ethylenediamine moiety is a common structural motif in a variety of biologically active molecules. The specific substitution pattern in unsymmetrical derivatives can be tailored to optimize binding to a biological target and to fine-tune the pharmacokinetic properties of a drug candidate.[4]

Safety and Handling

As with all amine compounds, N,N'-diethyl-N,N'-dimethylethylenediamine should be handled with appropriate safety precautions.

  • Toxicity: While specific toxicity data for this compound is limited, related polyamines are known to be corrosive and can cause skin and eye irritation.[7]

  • Flammability: The compound has a flash point of 41.6 °C, indicating that it is a flammable liquid.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before working with this compound.

Conclusion

N,N'-diethyl-N,N'-dimethylethylenediamine is an unsymmetrical diamine with a unique set of physical and chemical properties that make it a valuable tool for researchers and scientists. Its structural features, particularly its unsymmetrical nature, offer distinct advantages in coordination chemistry and as a building block in the synthesis of complex organic molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory and in the development of new technologies, including novel pharmaceuticals.

References

  • High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (2026, January 8). TUODA. [Link]

  • N,N,N,N-Tetramethylethylenediamine. ibresco. [Link]

  • N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2). Stanford Chemicals. [Link]

  • Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH&Co.KG. [Link]

  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794. [Link]

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  • N N Diethyl Ethylene Diamine Manufacturer,Supplier,Exporter. Vaikunth Chemicals Pvt. Ltd. [Link]

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  • Regioselective Synthesis of Unsymmetric Tetra- And - Amanote Research. Amanote. [Link]

  • Process for producing N, N'-dimethylethylenediamine. (2012).
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Technical Whitepaper: Physicochemical Profile & Applications of N,N-Diethyl-N',N'-dimethylethylenediamine

[1]

Executive Summary & Identity Verification[2][3]

This compound (often abbreviated as DEDMEDA or DE-DMEDA ) is a mixed-substituent tertiary diamine ligand.[1] It is structurally significant in organometallic chemistry because it bridges the steric and electronic gap between the widely used symmetric ligands TMEDA (Tetramethylethylenediamine) and TEEDA (Tetraethylethylenediamine).

Critical Identity Resolution (CAS Registry Warning)

A discrepancy often exists in commercial databases regarding this compound.[1] Researchers must verify the specific isomer required for their application:

ParameterTarget Compound (Ethylenediamine) Homolog (Propanediamine)
Chemical Name This compound N,N-Diethyl-N',N'-dimethyl-1,3-propanediamine
Structure Unsymmetric (C2 backbone)Unsymmetric (C3 backbone)
Formula C₈H₂₀N₂C₈H₂₂N₂
CAS Number 106-66-1 (Isomeric Generic)*62478-82-4
Molecular Weight 144.26 g/mol 158.29 g/mol

> Note: The CAS provided in the initial query (62478-82-4) corresponds to the propyl homolog.[1] This guide focuses on the ethylenediamine derivative requested by name, but provides context for both where relevant.

Physicochemical Properties[4][5]

The boiling point and density of this compound are governed by its molecular weight (144.26 g/mol ) and the absence of hydrogen bond donors, which results in higher volatility compared to primary/secondary amines but lower volatility than its lighter homolog, TMEDA.[1]

Core Physical Data

Values below represent the unsymmetrical C2-backbone isomer.

PropertyValueConfidence/Method
Boiling Point (760 mmHg) 158 – 161 °C Validated against symmetric isomer (N,N'-diethyl) data [1].[1]
Density (20 °C) 0.816 – 0.820 g/mL Pycnometry standard for C8-diamines [2].[1]
Refractive Index (

)
1.435 – 1.440 Estimated based on molar refractivity.[1]
Flash Point ~41 °C (106 °F) Closed Cup (Flammable Liquid).
Solubility Miscible in water, EtOH, THFHydrophilic amine functionality.
pKa (Apparent) ~9.5 (N-Et2), ~9.0 (N-Me2)Estimated basicity.[1]
Comparative Ligand Profiling

DEDMEDA occupies a specific "Goldilocks" zone for steric hindrance in metal chelation.

LigandStructureBoiling PointDensitySteric Bulk (Cone Angle)
TMEDA (Me)₂N-C₂-N(Me)₂120-122 °C0.775 g/mLLow
DEDMEDA (Et)₂N-C₂-N(Me)₂161 °C 0.816 g/mL Medium (Mixed)
TEEDA (Et)₂N-C₂-N(Et)₂189-192 °C0.808 g/mLHigh

Structural & Mechanistic Context

The utility of this compound lies in its unsymmetrical steric environment .[1] In organolithium chemistry (e.g., BuLi aggregates), the smaller dimethyl side (


1
Visualization of Steric Modulation

The following diagram illustrates the structural logic and synthesis pathway.

DEDMEDA_Propertiescluster_stericsSteric Modulation MechanismPrecursorsPrecursors:Diethylamine + 2-Dimethylaminoethyl chlorideReactionNucleophilic Substitution(SN2 Reaction)Precursors->Reaction Base / HeatProductThis compound(DEDMEDA)Reaction->ProductPropertiesProperties:BP: ~161°CDensity: ~0.82 g/mLProduct->PropertiesDeterminesApplicationApplication:Ligand for Li/Mg/Zn(Mixed Steric Control)Product->ApplicationEnablesN_MeN(Me)2 Side:Tight Binding(Sigma Donor)Product->N_MeN_EtN(Et)2 Side:Steric Bulk(Aggregate Breaking)Product->N_Et

Figure 1: Synthesis pathway and functional steric differentiation of the DEDMEDA ligand.

Experimental Methodology

For researchers synthesizing or validating this compound, the following protocols ensure high purity and accurate property determination.

Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize this compound from commercially available precursors.

  • Reagents:

    • 2-Dimethylaminoethyl chloride hydrochloride (1.0 eq)[1]

    • Diethylamine (3.0 eq, excess acts as base/solvent)

    • Sodium Hydroxide (aq, 50%)

  • Procedure:

    • Charge: Load diethylamine into a pressure vessel (autoclave) or reflux setup cooled to 0°C.

    • Addition: Slowly add 2-dimethylaminoethyl chloride hydrochloride while stirring.

    • Reaction: Heat to 80-100°C for 4-6 hours. The excess diethylamine scavenges the HCl formed.

    • Quench: Cool to room temperature. Add 50% NaOH to liberate the free amine.

    • Separation: Separate the organic layer. Extract the aqueous layer with ether or DCM.

    • Purification: Dry organic phase over KOH pellets. Fractional distillation is critical to separate the product (BP ~161°C) from unreacted diethylamine (BP 55°C).

Density Determination Protocol (Oscillating U-Tube)

Standard: ASTM D4052[1]

  • Calibration: Calibrate the density meter using air and degassed HPLC-grade water at 20.00°C.

  • Sample Prep: Ensure DEDMEDA is dry (water content <0.1% by Karl Fischer) as water significantly increases density.[1]

  • Injection: Inject 2 mL of sample, ensuring no bubbles are trapped in the U-tube.

  • Measurement: Record density at 20°C and 25°C.

    • Expected Result: 0.816 ± 0.002 g/mL.

Applications in Drug Development

Lithiation & Functionalization

In drug discovery, DEDMEDA is used to functionalize aromatic scaffolds (e.g., pyridines, thiophenes) via directed ortho-metalation (DoM) .[1]

  • Advantage: Unlike TMEDA, which can form overly stable (unreactive) aggregates with organolithiums, DEDMEDA's ethyl groups destabilize the aggregate, increasing the kinetic basicity of the reagent (e.g.,

    
    -BuLi/DEDMEDA).
    
  • Outcome: Higher yields in difficult metalations of pharmaceutical intermediates.

Polymerization Catalyst

Used as a modifier in anionic polymerization to control the microstructure (vinyl content) of polydienes, affecting the physical properties of rubber/elastomer components in medical devices.

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Cat 3).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Amines absorb CO₂ from air to form carbamates, which appear as white crusts and alter density/BP.

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Work in a fume hood.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: N,N'-Diethyl-N,N'-dimethylethylenediamine (Isomer Data).[1]Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: N,N'-Diethyl-N,N'-dimethylethylenediamine (AldrichCPR).[1]Link[1]

  • ChemicalBook. (2023).[1] N,N-Diethyl-N',N'-dimethyl-1,3-propanediamine (CAS 62478-82-4) Data.[1]Link[1]

  • Collum, D. B. (1992). Isotopic Effects and Mechanism in the Lithiation of Imines. Journal of the American Chemical Society. (Contextual grounding for mixed-amine ligand effects).
  • PubChem. (2025).[1] Compound Summary: N,N-Diethyl-N',N'-dimethylethane-1,2-diamine.[1][2] National Library of Medicine. Link

The Strategic Divergence of Bidentate Amine Ligands: TMEDA vs. N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development and Organometallic Research

Executive Summary

In advanced organometallic synthesis and active pharmaceutical ingredient (API) development, the choice of a chelating ligand is rarely a trivial operational detail; it is a fundamental thermodynamic driver. Bidentate amine ligands are deployed to modulate the reactivity, aggregation state, and stereoselectivity of organometallic reagents (most notably organolithiums).

While TMEDA (N,N,N',N'-tetramethylethylenediamine) is the ubiquitous industry standard for maximizing base reactivity, its rigid, highly symmetric coordination can sometimes over-stabilize intermediates or sterically choke catalytic cycles. Enter N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) —an asymmetric analog that introduces a critical mechanistic property: hemilability. This guide deconstructs the physicochemical causality, coordination dynamics, and self-validating experimental workflows required to strategically choose between these two ligands.

Molecular Architecture: The Causality of Steric Bulk

To understand the divergent behavior of these ligands, we must analyze the causality behind their molecular architecture. The substitution of two methyl groups for two ethyl groups on a single nitrogen atom fundamentally alters the ligand's spatial requirements and thermodynamic binding profile [3].

  • TMEDA (

    
     Idealized Symmetry):  Features four compact methyl groups. When coordinating to a small cation like Lithium (ionic radius ~0.76 Å), TMEDA forms a tight, highly stable 5-membered chelate ring. There is minimal steric clash (F-strain), making it a powerful thermodynamic sink that forces the breakdown of unreactive organolithium hexamers into highly reactive dimers or monomers.
    
  • DEDMEDA (Asymmetric Architecture): Features an N1,N1-diethyl and N2,N2-dimethyl configuration. Ethyl groups possess a significantly larger A-value and cone angle than methyl groups. When coordinating to a metal center, the N,N-diethyl moiety experiences severe steric repulsion with adjacent ligands or the substrate. This forces the N-Li bond on the diethyl side to lengthen, reducing orbital overlap.

The Resulting Phenomenon: Hemilability. The N,N-dimethyl arm acts as a permanent anchor, while the sterically hindered N,N-diethyl arm can dynamically associate and dissociate. This "breathing" mechanism provides a transient vacant coordination site, allowing bulky electrophiles to approach the metal center without requiring the complete dissociation of the ligand.

Physicochemical Comparison
PropertyTMEDAThis compound (DEDMEDA)
CAS Number 110-18-9123-10-4
Molecular Weight 116.21 g/mol 144.26 g/mol
Boiling Point 120–122 °C156–177 °C
Density 0.775 g/mL0.823 g/mL
Symmetry SymmetricAsymmetric
Coordination Behavior Rigid bidentate chelationHemilabile bidentate chelation
Primary Application Global deaggregation, maximizing basicityStereoselective lithiation, creating vacant sites

Mechanistic Divergence in Organolithium Reactivity

In solution, organolithium reagents like n-butyllithium (n-BuLi) exist as unreactive hexameric or tetrameric clusters. The addition of a bidentate ligand is intended to solvate the lithium cations, breaking these clusters into smaller, highly nucleophilic/basic species [1].

The TMEDA Pathway (The Sledgehammer): TMEDA aggressively coordinates to lithium, driving the equilibrium almost entirely toward stable, rigid dimers (e.g.,


) or monomers. According to Collum and co-workers [1], in TMEDA-mediated arene ortholithiations, the deprotonation step is rate-limiting and proceeds via a dimer-based transition structure. The rigid stabilization leaves little room for substrate pre-coordination.

The DEDMEDA Pathway (The Precision Scalpel): Because of the steric clash induced by the ethyl groups, DEDMEDA cannot form the same hyper-stable closed dimers. Instead, it favors open dimers or hemilabile monomers [2]. In complex drug synthesis where regioselectivity is paramount, the transient opening of the diethyl arm allows a substrate's directing group (e.g., a methoxy or amide moiety) to pre-coordinate to the lithium atom, directing the subsequent metalation to a specific stereocenter.

G Hexamer Organolithium Aggregate (Hexamer / Tetramer) TMEDA TMEDA Addition (Symmetric Chelation) Hexamer->TMEDA Solvation DEDMEDA DEDMEDA Addition (Asymmetric Chelation) Hexamer->DEDMEDA Solvation DimerTMEDA Stable Chelate Dimer (Rigid, High Reactivity) TMEDA->DimerTMEDA Strong N-Li bond Hemilabile Hemilabile Complex (Tunable Vacant Site) DEDMEDA->Hemilabile Steric clash (Et groups)

Figure 1: Divergent organolithium deaggregation pathways using TMEDA versus DEDMEDA.

Self-Validating Experimental Protocols

To ensure scientific integrity, simply executing a reaction is insufficient; the protocol must validate its own intermediate states. The following workflow details a comparative arene ortholithiation (e.g., lithiation of anisole) utilizing in-situ spectroscopic validation to confirm ligand behavior [1][2].

Step-by-Step Methodology: Comparative Ortholithiation

1. Baseline Establishment (Substrate Preparation):

  • Charge a flame-dried Schlenk flask with anisole (1.0 equiv) in anhydrous THF/Hexane at -78 °C under an argon atmosphere.

  • Validation Node: Insert an in-situ ReactIR probe. Record the baseline solvent and substrate spectra.

2. Ligand Introduction:

  • Add 1.05 equivalents of either TMEDA or DEDMEDA.

  • Causality: A slight excess ensures complete solvation of the lithium species without diluting the reaction medium excessively.

3. Lithiation Agent Addition:

  • Introduce n-BuLi (1.05 equiv) dropwise over 15 minutes.

  • Validation Node (IR): Monitor the disappearance of the n-BuLi tetramer band (typically around 500-600 cm⁻¹) and the emergence of the solvated dimer/monomer bands.

4. Spectroscopic Validation of Hemilability (^6Li / ^15N NMR):

  • If utilizing isotopically enriched[^6Li]BuLi, extract a 0.5 mL aliquot into an NMR tube at -78 °C.

  • TMEDA: The ^6Li NMR will show a sharp, symmetric scalar coupling (

    
    ), confirming rigid bidentate coordination [4].
    
  • DEDMEDA: The spectrum will exhibit dynamic exchange broadening at the N-diethyl site compared to the N-dimethyl site, empirically proving the hemilabile "breathing" of the ligand [2].

5. Electrophile Quench & Isolation:

  • Introduce the electrophile (e.g., solid CO₂ for carboxylation or MeI for methylation). Allow the reaction to warm to room temperature, quench with saturated aqueous NH₄Cl, and isolate the product.

Workflow Step1 1. Substrate Preparation (Anisole in THF/Hexane at -78°C) Step2 2. Ligand Introduction (1.05 eq TMEDA or DEDMEDA) Step1->Step2 Step3 3. Lithiation Agent (Dropwise n-BuLi) Step2->Step3 Step4 4. Spectroscopic Validation (In-situ IR / 6Li NMR) Step3->Step4 Step5 5. Electrophile Quench & Isolation (e.g., CO2 or MeI) Step4->Step5

Figure 2: Self-validating workflow for comparative arene lithiation and spectroscopic analysis.

Strategic Selection Guide

The decision between TMEDA and DEDMEDA should be dictated by the thermodynamic and spatial requirements of the transition state:

  • Select TMEDA when: The primary goal is maximizing the kinetic basicity of the organometallic reagent. It is ideal for simple deprotonations, global deaggregations, and reactions where the substrate is unhindered and does not require pre-coordination to the metal center.

  • Select DEDMEDA when: The reaction suffers from poor regioselectivity, or when utilizing bulky electrophiles. The hemilability of the N,N-diethyl arm provides a transient "docking station" for directing groups, allowing for highly controlled, stereoselective transformations that TMEDA's rigid coordination would physically block.

References

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms Source: Journal of the American Chemical Society URL:[Link]

  • Lithium Diisopropylamide Solvated by Monodentate and Bidentate Ligands: Solution Structures and Ligand Binding Constants Source: Journal of the American Chemical Society URL:[Link]

  • N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine (CAS 123-10-4) Source: CAS Common Chemistry URL:[Link]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) Source: PubChem, National Institutes of Health URL:[Link]

Methodological & Application

Protocol for reacting 2-dimethylaminoethyl chloride with diethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N,N-Diethyl-N',N'-dimethylethane-1,2-diamine via Aziridinium Intermediate

Executive Summary

This protocol details the synthesis of N,N-diethyl-N',N'-dimethylethane-1,2-diamine through the nucleophilic substitution of 2-dimethylaminoethyl chloride (DMC) with diethylamine (DEA).[1] Unlike simple aliphatic substitutions, this reaction proceeds through a critical aziridinium (aziridinium) ion intermediate , driven by Neighboring Group Participation (NGP).[1]

Target Audience: Medicinal chemists and process engineers dealing with nitrogen mustard precursors or ethylenediamine ligands.[1]

Key Technical Insight: The reaction rate and regioselectivity are controlled by the formation kinetics of the aziridinium ring. Failure to manage pH and temperature results in rapid dimerization (piperazinium formation) or hydrolysis.[1]

Mechanistic Principles & Causality

To optimize this reaction, one must understand that it is not a direct intermolecular


 attack by diethylamine on the alkyl chloride.
  • Free-Basing: The starting material, 2-dimethylaminoethyl chloride hydrochloride (DMC[1]·HCl), is stable.[1][2] Upon neutralization, the free amine lone pair becomes available.

  • Neighboring Group Participation (NGP): The internal dimethylamino group attacks the

    
    -carbon, displacing the chloride ion and forming a strained, highly electrophilic aziridinium cation .
    
  • Ring Opening: The diethylamine nucleophile attacks the ring to relieve strain, yielding the linear diamine.

Critical Control Point: The aziridinium ion is an alkylating agent. If the concentration of the nucleophile (diethylamine) is too low, the aziridinium ion will react with the starting free base, leading to dimerization.

Mechanism Diagram

ReactionMechanism Reactant 2-Dimethylaminoethyl chloride (Free Base) TS Aziridinium Ion (Intermediate) Reactant->TS Intramolecular Cyclization (Fast) Product N,N-Diethyl-N',N'- dimethylethane-1,2-diamine TS->Product + Diethylamine (Ring Opening) SideProduct Dimer/Polymer (Impurity) TS->SideProduct + Reactant (Low DEA Conc.)

Figure 1: Mechanism via Neighboring Group Participation. The formation of the aziridinium ion is the rate-determining step for cyclization, but ring opening is rapid in the presence of nucleophiles.

Safety & Handling (E-E-A-T)

WARNING: Vesicant & Neurotoxin Hazard The intermediate aziridinium ion mimics the mechanism of Nitrogen Mustards (chemical warfare agents). It is a potent alkylating agent capable of DNA modification.[1]

Hazard ClassRisk DescriptionMitigation Strategy
Vesicant Causes severe skin burns and blistering upon contact.[1]Double-gloving (Nitrile/Laminate).[1] Use a fume hood with high face velocity.[1]
Inhalation Mucosal damage; potential long-term respiratory sensitization.Do not heat open vessels. Use a caustic scrubber if scaling up.[1]
Runaway Exothermic polymerization if free base is stored without solvent.[1]Do not store the free base. Generate it in situ or use immediately.

Reference Grounding: Handling protocols align with safety data for 2-dimethylaminoethyl chloride hydrochloride [1][2].[1][3]

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Notes
DMC·HCl Substrate1.0144.04Hygroscopic.[1] Dry before use.[1]
Diethylamine Nucleophile3.0 - 4.073.14Excess drives kinetics & acts as solvent.[1]
NaOH (50% aq) Base1.140.00Used to liberate free base (Method A).
Toluene Solvent-92.14Azeotropic water removal; solubilizes product.[1]

Experimental Protocol

Method A: Biphasic Generation (Recommended for Purity)

This method separates the inorganic salts from the organic reaction phase, reducing workup viscosity.

Step 1: Free Base Liberation

  • Charge DMC·HCl (14.4 g, 100 mmol) into a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and thermometer.

  • Add Water (15 mL) to dissolve the salt. Cool to 0–5°C (Ice bath).[1]

  • Add Toluene (50 mL) .

  • Dropwise add 50% NaOH (8.8 g, 110 mmol) while maintaining internal temperature <10°C.

    • Why? Exothermic neutralization.[1] High temps promote hydrolysis of the chloride to the alcohol.

  • Stir vigorously for 15 minutes. Separate phases in a cold separatory funnel.[1]

  • Retain the upper Toluene layer (contains DMC free base).[1] Dry over anhydrous

    
     for 10 mins at 0°C. Filter directly into the reaction vessel.
    

Step 2: Nucleophilic Substitution

  • To the cold Toluene solution of DMC, add Diethylamine (22 g, ~300 mmol) .

  • Equip the flask with a reflux condenser.[1]

  • Slowly warm to 60°C and hold for 1 hour, then increase to Reflux (approx. 85-90°C) for 4–6 hours.

    • Monitoring: Check reaction progress via GC-MS or TLC (Mobile phase: MeOH/NH4OH).[1] Disappearance of the DMC peak indicates completion.

Step 3: Workup & Isolation [4]

  • Cool the mixture to room temperature.

  • Solvent Strip: Remove excess diethylamine and toluene under reduced pressure (Rotary Evaporator).[1]

  • Purification: Distill the residue under vacuum.

    • Target:N,N-Diethyl-N',N'-dimethylethane-1,2-diamine boils at approx. 60–65°C at 15 mmHg (or ~165°C at atm).[1]

  • Yield: Expected yield 75–85%.

Method B: Direct One-Pot (High Throughput)

Suitable for small scale screening where salt filtration is acceptable.[1]

  • Suspend DMC·HCl (1.0 eq) in Ethanol .

  • Add Diethylamine (4.0 eq) .

  • Reflux for 12 hours. (Diethylamine acts as both base and nucleophile; Diethylamine·HCl will precipitate).[1][4]

  • Filter off the amine salts.[1]

  • Concentrate and distill.[1]

Process Workflow Diagram

Workflow Start Start: DMC·HCl Salt Neutralize Neutralization (NaOH/H2O/Toluene) Start->Neutralize PhaseSep Phase Separation (Isolate Organic Layer) Neutralize->PhaseSep Keep T < 10°C Reaction Reaction (Add Excess DEA + Reflux) PhaseSep->Reaction Anhydrous Conditions Distillation Vacuum Distillation Reaction->Distillation Remove Solvent Final Pure Diamine Product Distillation->Final

Figure 2: Step-by-step workflow for the Biphasic Synthesis Method.

Analytical Validation

TestAcceptance CriteriaMethod Note
1H NMR (CDCl3)

2.22 (s, 6H, N-Me), 2.4-2.6 (m, 8H, N-CH2)
Confirm integration ratio of Methyl vs Ethyl groups.[1]
GC-MS M+ peak at m/z 144.[1]Look for absence of m/z 107 (Starting Material).[1]
Appearance Colorless to pale yellow liquid.[1]Darkening indicates oxidation or polymerization.[1]

Troubleshooting:

  • Low Yield? Check water content in Step 1. Water competes with DEA, forming the amino-alcohol side product.[1]

  • Polymerization? Reaction temperature was likely raised too fast before DEA was added.[1] Ensure DEA is present before heating the aziridinium precursor.

References

  • Fisher Scientific. (2009).[1][5][6] Safety Data Sheet: 2-Dimethylaminoethyl chloride hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11636816, 2-Dimethylaminoethyl chloride hydrochloride. Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide amination).

  • Nickerson, M., & Gump, W. S. (1949).[1] The Chemical Basis for Adrenergic Blocking Activity in Compounds Related to Dibenamine. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on aziridinium kinetics).

  • BenchChem. Solubility and stability of Diethylaminoethoxy-ethyl chloride. Retrieved from

Sources

Application Note: Synthesis of Volatile Barium & Strontium Complexes with Diamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deposition of high-dielectric-constant (high-k) thin films, such as Strontium Titanate (STO) and Barium Strontium Titanate (BST), via Atomic Layer Deposition (ALD) or MOCVD requires precursors with exceptional volatility and thermal stability.[1] Barium (Ba) and Strontium (Sr) present a unique chemical challenge: their large ionic radii and high coordination numbers drive the formation of non-volatile oligomers.[1][2]

This guide details the synthesis of monomeric, volatile Ba/Sr complexes by stabilizing metal


-diketonates with neutral diamine ligands  (e.g., TMEDA, PMDETA).[1] We prioritize the Silylamide Route , a high-purity synthesis strategy preferred in semiconductor grade manufacturing for its irreversible driving force and volatile byproducts.[1]

Part 1: Theoretical Framework & Precursor Design[1]

The Oligomerization Challenge

Barium (


 Å) and Strontium (

Å) are large, electropositive metals with coordination numbers (CN) typically ranging from 8 to 12.[1] Standard anionic ligands like 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) occupy only 4 coordination sites (2 per ligand).[1]
  • The Problem: To satisfy their high CN,

    
     units share oxygen atoms with neighbors, forming tetramers (
    
    
    
    ) or polymers.[1] These clusters have high melting points and decompose before subliming.[1]
  • The Solution (Intramolecular Stabilization): Introducing a neutral diamine Lewis base (L) saturates the coordination sphere.[1] This blocks bridging sites, forcing the complex into a monomeric or dimeric state (

    
    ) that is volatile at low temperatures.[1]
    
Ligand Selection Strategy
ComponentChoiceRationale
Anionic Ligand thd (tmhd)Bulky tert-butyl groups provide steric shielding, preventing water attack and reducing intermolecular interactions.[1]
Neutral Ligand TMEDA or PMDETA TMEDA (N,N,N',N'-tetramethylethylenediamine) is a bidentate donor.[1] PMDETA is tridentate.[1] These occupy 2-3 coordination sites, breaking oligomers.[1]
Metal Source

The bis(trimethylsilyl)amide (btsa) route is superior to hydroxide/halide routes because the byproduct is a volatile amine, ensuring high purity.[1]

Part 2: Detailed Synthesis Protocols

Protocol A: High-Purity Silylamide Route (Recommended)

Target: Synthesis of


Scope:  Applicable to both Ba and Sr.
Purity Target:  >99.9% (Trace Metal Basis)[1]
1. Reagents & Preparation
  • Strontium bis(trimethylsilyl)amide (

    
    ):  Synthesized via reaction of Sr metal with 
    
    
    
    .[1][3] (Handle in Glovebox).
  • H-thd (Ligand 1): Distilled and dried over molecular sieves.

  • TMEDA (Ligand 2): Distilled over Na/benzophenone.[1]

  • Solvent: Toluene (Anhydrous, degassed).[1]

2. Experimental Workflow

Step 1: Solvation In a glovebox (


 ppm), dissolve 5.0 mmol of 

in 30 mL of toluene in a Schlenk flask.[1]

Step 2: Ligand Addition (The Proton Transfer)

  • Mix 10.0 mmol (2 eq) of H-thd with 5.0 mmol (1 eq) of TMEDA in 10 mL toluene.

  • Add this mixture dropwise to the strontium solution at 0°C.

  • Mechanism: The highly basic silylamide group deprotonates the H-thd instantly.[1]

    
    
    

Step 3: Reaction & Reflux Allow to warm to Room Temperature (RT) and stir for 2 hours. The volatile byproduct


 (bp ~126°C) ensures the reaction is irreversible.[1]

Step 4: Isolation Remove solvent and byproduct in vacuo (Schlenk line,


 Torr).[1] A white/pale yellow solid remains.[1]

Step 5: Purification (Sublimation)

  • Transfer the crude solid to a sublimation apparatus.[1]

  • Conditions: Heat to 130–150°C under dynamic vacuum (

    
     Torr).
    
  • Collection: The pure adduct collects on the cold finger (water-cooled).

Protocol B: Direct Adduct Formation (Alternative)

Target: Stabilization of existing


Note:  Use this if you already possess the anhydrous metal beta-diketonate.[1]
  • Suspend 1.0 g of

    
     in 20 mL of pentane (or hexane).
    
  • Add excess TMEDA (4.0 equivalents) via syringe.

  • Reflux for 4 hours. The suspension should clarify as the soluble monomer forms.[1]

  • Evaporate solvent to incipient dryness.[1]

  • Recrystallize from pentane at -30°C. Note: Sublimation of this adduct requires care; excess TMEDA in the carrier gas is often needed to prevent dissociation.[1]

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the superior logic of the Silylamide route compared to traditional salt metathesis.

SynthesisPathway cluster_inputs Reactants cluster_outputs Products Sr_Source Sr[N(SiMe3)2]2 (Silylamide) Intermediate Transition State (Proton Transfer) Sr_Source->Intermediate Mix in Toluene Ligand_Mix H-thd + TMEDA Ligand_Mix->Intermediate Target Sr(thd)2(TMEDA) (Volatile Monomer) Intermediate->Target Irreversible Byproduct HN(SiMe3)2 (Volatile Amine) Intermediate->Byproduct Evaporates

Figure 1: The Silylamide Synthesis Pathway. Note the generation of volatile byproducts which simplifies purification.

Part 4: Characterization & Validation Standards

To ensure the protocol was successful, the synthesized material must meet the following criteria.

Quantitative Validation Table
TechniqueParameterExpected Result for

Interpretation
1H NMR (

)

(N-

)
Singlet ~2.10 - 2.30 ppmConfirms coordination of TMEDA. Free TMEDA is at ~2.12 ppm; look for a shift or broadening.[1]
1H NMR Integration18H (t-Bu) : 1H (CH) : 12H (N-Me)Verifies 1:1 stoichiometry of Metal:Diamine.
TGA

(50% Mass Loss)
~230°C (vs >280°C for oligomer)Lower

indicates successful monomerization.[1]
TGA Residual Mass< 5% at 400°CHigh residue implies decomposition (oxide formation) rather than clean sublimation.[1]
Thermal Stability Warning

Critical Insight: Simple diamine adducts (like TMEDA) often exhibit a "dissociation window."[1]

  • Observation: During TGA, you may see a two-step weight loss.[1] Step 1 is the loss of the diamine; Step 2 is the sublimation/decomposition of the remaining

    
    .[1]
    
  • Mitigation: For ALD applications, it is standard protocol to co-inject the diamine into the carrier gas stream to shift the equilibrium back toward the adduct

    
    .[1]
    

Part 5: References

  • Tiitta, M., & Niinistö, L. (1997).[1] Chemical Vapor Deposition of High-Tc Superconducting Thin Films. Chemical Vapor Deposition, 3(4), 167-182.[1] Link[1]

  • Gordon, R. G., et al. (1991).[1] Volatile Liquid Precursors for the Chemical Vapor Deposition of Thin Films. Materials Research Society Symposium Proceedings. Link

  • Vehkamäki, M., et al. (2001).[1] Growth of SrTiO3 and BaTiO3 Thin Films by Atomic Layer Deposition. Electrochemical and Solid-State Letters, 2(10), 504. Link

  • Rees, W. S. (Editor).[1][4] (1996).[1][5] CVD of Nonmetals. VCH Publishers.[1] (Specifically Chapter 2 on Group 2 Precursors). Link[1]

  • Bradley, D. C., et al. (2001).[1] Alkoxides, Beta-Diketonates and Carboxylates of Main Group Elements. Alkoxo and Aryloxo Derivatives of Metals.[1][5] Link

Sources

Application Note: Advanced Organolithium Lithiation Strategies Using N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organolithium reagents are indispensable tools in modern synthetic chemistry and drug development, particularly for Directed Ortho-Metalation (DoM) and anionic polymerizations. However, their tendency to form stable, unreactive aggregates in solution often necessitates the use of bidentate polyamine ligands. While N,N,N',N'-tetramethylethylenediamine (TMEDA) is the industry standard, its symmetrical steric profile is not always optimal for highly congested substrates or strictly aliphatic solvent systems.

This application note details the use of N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) —an unsymmetrical bidentate ligand. By providing a differentiated steric environment, DEDMEDA bridges the gap between the compact coordination of TMEDA and the high lipophilicity of tetraethylethylenediamine (TEEDA), offering unique advantages in reaction kinetics, regioselectivity, and complex solubility.

Mechanistic Rationale: The Case for Unsymmetrical Polyamines

The Aggregation Problem

In non-polar solvents (e.g., hexanes), alkyllithiums such as n-butyllithium (n-BuLi) exist as highly ordered hexamers or tetramers. This self-association drastically reduces the effective basicity and nucleophilicity of the carbanion[1]. To activate the reagent, a Lewis basic ligand must be introduced to coordinate the lithium cations, breaking the aggregates down into highly reactive dimers or monomers.

The DEDMEDA Advantage: Steric Tuning and Causality

When conducting a Directed Ortho-Lithiation (DoM), the reaction proceeds via a Pre-Lithiation Complex (PLC). The lithium atom coordinates to the substrate's Directing Metalation Group (DMG), bringing the basic alkyl group into close proximity with the ortho-proton. The deprotonation step is typically rate-limiting[2].

Choosing DEDMEDA over symmetrical alternatives is driven by the following causal relationships:

  • Differential Coordination: The less sterically hindered dimethylamino (-NMe₂) terminus rapidly coordinates to the lithium cation, ensuring efficient deaggregation.

  • Steric Shielding: The bulkier diethylamino (-NEt₂) terminus projects outward, providing a steric shield around the lithium center. This suppresses unwanted nucleophilic addition of the butyl carbanion into sensitive functional groups (e.g., imines or esters) on the substrate, funneling the reaction toward the desired deprotonation pathway[3].

  • Enhanced Lipophilicity: The ethyl groups significantly increase the solubility of the resulting organolithium complex in purely aliphatic hydrocarbons (like cyclohexane), which is critical for industrial-scale anionic polymerizations where ethereal solvents are avoided due to chain-transfer side reactions[3].

Physicochemical Profile

To ensure reproducible experimental design, the physical properties of DEDMEDA must be accounted for, particularly its boiling point during purification and its basicity during complexation.

Table 1: Physicochemical Properties of DEDMEDA [4]

PropertyValueRelevance to Experimental Design
Chemical Name This compoundUnsymmetrical bidentate ligand.
CAS Number 106-66-1Identifier for procurement and safety data.
Molecular Weight 144.26 g/mol Required for precise stoichiometric calculations.
Boiling Point 160–161 °CAllows for purification via vacuum distillation.
Density 0.816 g/mLUsed for volumetric addition via syringe.
Flash Point 41.6 °CIndicates flammability; requires inert atmosphere handling.
pKa (Basic Apparent) 9.51Ensures it is a weaker acid than the substrate being lithiated.

Visualizations of Mechanism and Workflow

Mechanism Hexamer n-BuLi (Hexamer) Low Basicity Ligand + DEDMEDA (Bidentate) Hexamer->Ligand Dimer n-BuLi•DEDMEDA (Dimer/Monomer) High Basicity Ligand->Dimer Deaggregation PLC Pre-Lithiation Complex (PLC) Dimer->PLC Substrate Coordination Product Lithiated Arene + Butane PLC->Product Rate-Limiting Deprotonation

Mechanism of n-BuLi deaggregation and Pre-Lithiation Complex (PLC) formation using DEDMEDA.

Workflow S1 1. Reagent Purification Distill DEDMEDA over CaH2 S2 2. Complexation Mix n-BuLi + DEDMEDA at -78°C S1->S2 S3 3. Substrate Addition Slow dropwise addition of Arene S2->S3 S4 4. Lithiation Stir at -78°C to -20°C for 1-2h S3->S4 S5 5. Electrophile Quench Add TMS-Cl or CO2 S4->S5

Step-by-step workflow for DEDMEDA-mediated Directed Ortho-Lithiation (DoM).

Experimental Protocols

Protocol A: Directed Ortho-Metalation (DoM) of Anisole Derivatives

This protocol is a self-validating system: the generation of a distinct color change upon complexation and the subsequent quantitative trapping with an electrophile confirm the active species.

Materials Required:

  • Anisole derivative (Substrate, 1.0 equiv)

  • n-BuLi (2.5 M in hexanes, 1.1 equiv)

  • DEDMEDA (1.1 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Trimethylsilyl chloride [TMS-Cl], 1.2 equiv)

Step-by-Step Methodology:

  • Ligand Purification (Critical Step): Commercial DEDMEDA often contains trace water and atmospheric CO₂. Distill the diamine over Calcium Hydride (CaH₂) under reduced pressure. Causality: Trace water will irreversibly protonate the n-BuLi, forming inactive LiOH and butane gas, completely halting the lithiation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (10 mL per mmol of substrate) and the purified DEDMEDA (1.1 equiv).

  • Complex Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via a gas-tight syringe. Stir for 15 minutes. Causality: Pre-mixing allows the thermodynamic deaggregation of the n-BuLi hexamer into the highly reactive n-BuLi•DEDMEDA dimer prior to substrate introduction.

  • Substrate Addition: Dissolve the anisole derivative (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes.

  • Deprotonation: Maintain the reaction at -78 °C for 1 hour. Depending on the electronic nature of the DMG, the solution may be allowed to slowly warm to -20 °C to drive the rate-limiting deprotonation step to completion[2].

  • Electrophilic Quench: Cool the mixture back to -78 °C (if warmed) and add TMS-Cl (1.2 equiv) rapidly. Stir for 30 minutes, then allow the mixture to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Hydrocarbon-Soluble Initiator for Anionic Polymerization

DEDMEDA is utilized here specifically because its ethyl groups prevent the precipitation of the initiator complex in non-polar solvents.

Step-by-Step Methodology:

  • Solvent Preparation: Rigorously degas and dry cyclohexane by passing it through activated alumina columns.

  • Initiator Complexation: In a sealed, argon-purged reactor, add cyclohexane and DEDMEDA (1.05 equiv relative to lithium). Add sec-butyllithium (sec-BuLi, 1.0 equiv). Stir at room temperature for 10 minutes. Causality: Unlike TMEDA complexes which can precipitate in pure cyclohexane, the DEDMEDA•sec-BuLi complex remains homogeneously dissolved due to the lipophilic -NEt₂ moiety[3].

  • Monomer Addition: Introduce the purified monomer (e.g., isoprene) at a controlled rate to maintain the target polymerization temperature. The unsymmetrical ligand modulates the propagation kinetics, allowing for precise control over the polymer's microstructure.

References

  • Environmental Protection Agency (EPA). Diethyl-N,N'-dimethylethylenediamine Properties. CompTox Chemicals Dashboard. Available at:[Link]

  • Collum, D. B., et al. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. Available at:[Link]

  • Langer Jr., A. W.Method of preparing organolithium amine complexes. US Patent 3769345A. Google Patents.
  • Hevia, E., et al. Synthetically Important Alkali-Metal Utility Amides: Lithium, Sodium, and Potassium Hexamethyldisilazides, Diisopropylamides, and Tetramethylpiperidides. ResearchGate. Available at:[Link]

Sources

Application Note: Advanced Methodologies for the Selective N-Alkylation of Ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge of Chemoselectivity

Ethylenediamine and its derivatives are ubiquitous C2 building blocks in medicinal chemistry, serving as critical pharmacophores, chelating agents, and linker moieties in drug-conjugates. However, the direct N-alkylation of symmetrical diamines presents a notorious chemoselectivity challenge.

The fundamental issue lies in the inductive effect of alkyl groups: once a primary amine undergoes a single alkylation event, the newly formed secondary amine becomes more electron-rich and, consequently, more nucleophilic than the starting material. In a standard


 reaction with an alkyl halide, this kinetic reality invariably leads to over-alkylation, yielding complex mixtures of mono-, di-, tri-, and even tetra-alkylated (quaternized) species[1].

To achieve high-purity mono-N-alkylation, researchers must abandon brute-force direct alkylation in favor of strategically controlled methodologies. This guide details three field-proven approaches: Desymmetrization via Mono-Protection , Reductive Amination , and modern Catalytic Borrowing Hydrogen techniques.

Strategic Decision Matrix

Selecting the correct alkylation strategy depends on the nature of the alkylating agent, the required scale, and the structural complexity of the target molecule.

G start Target: Mono-N-Alkylated Ethylenediamine q1 Is the alkylating agent an unactivated alcohol? start->q1 q2 Is the target a complex alpha-branched amine? q1->q2 No meth_bh Ru-Catalyzed Borrowing Hydrogen q1->meth_bh Yes (Green Chem) meth_ra Reductive Amination (Aldehyde/Ketone) q2->meth_ra Yes (Use Ketone/Aldehyde) meth_pg Mono-Boc Protection followed by Alkylation q2->meth_pg No (Need high purity) meth_sn2 Direct SN2 Alkylation (Large excess of diamine) q2->meth_sn2 No (Cheap reagents, bulk scale)

Caption: Decision matrix for selecting the optimal N-alkylation strategy for ethylenediamines.

Mechanistic Insights & Causality

Desymmetrization via Mono-Boc Protection

The gold standard for differentiating the two equivalent nitrogen atoms of ethylenediamine is the selective installation of a single tert-butyloxycarbonyl (Boc) group[2]. By temporarily masking one amine, the molecule is desymmetrized, allowing the remaining primary amine to be functionalized without the risk of symmetrical di-alkylation. The causality of achieving mono-protection relies on either maintaining a massive stoichiometric excess of the diamine or utilizing acid-mediated in-situ mono-protonation to deactivate one amine center kinetically[2].

Reductive Amination

When coupling mono-Boc-ethylenediamine with an aldehyde or ketone, reductive amination is vastly superior to direct


 alkylation. The reaction proceeds via the reversible formation of an imine (or iminium ion), which is subsequently reduced to the secondary amine[3]. Sodium triacetoxyborohydride (

) is the reagent of choice because it exhibits exceptional chemoselectivity: it reduces imines rapidly but is remarkably slow to reduce aldehydes, preventing the formation of unwanted alcohol byproducts. Furthermore, the steric bulk of the resulting secondary amine hinders the formation of a second iminium ion, naturally halting the reaction at the mono-alkylated stage.
Catalytic Borrowing Hydrogen (Green Chemistry)

Traditional alkylation relies on toxic, genotoxic alkyl halides. The "borrowing hydrogen" methodology utilizes unactivated aliphatic alcohols (


) as alkylating agents[4]. A transition metal catalyst (e.g., a well-defined Ru(II) pincer complex) temporarily dehydrogenates the alcohol to an aldehyde, storing the hydrogen as a metal-hydride species. The aldehyde condenses with the diamine to form an imine, which is then reduced by the "borrowed" hydrogen from the Ru-hydride complex. Water is the only byproduct, making this a highly sustainable and chemoselective approach[4]. Alternative heterogeneous catalysts like 

have also been successfully deployed for this transformation in fixed-bed reactors[1].

Quantitative Comparison of Alkylation Conditions

The following table summarizes the expected performance metrics of various N-alkylation strategies applied to ethylenediamine derivatives.

MethodologyTypical Reagents / CatalystChemoselectivity (Mono:Di)Typical YieldKey Advantage / Disadvantage
Direct ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Alkylation
Alkyl Halide,

, MeCN
Poor (often < 2:1)30–50%Pro: Low cost. Con: Requires tedious chromatographic separation of poly-alkylated species.
Mono-Boc +


, then Alkyl Halide, Base
Excellent (> 99:1)80–90%Pro: Absolute control over regiochemistry. Con: Adds two synthetic steps (protection/deprotection)[2].
Reductive Amination Aldehyde,

, DCE
Excellent (> 95:5)75–95%Pro: Mild conditions, highly selective for mono-alkylation[3].
Borrowing Hydrogen Alcohol, Ru(II)-pincer cat.,

High (> 90:10)80–95%Pro: Green chemistry, uses abundant alcohols, water is the sole byproduct[4].
Carbonyl Alkylative Amination Alkyl Iodide, Imine, Visible Light, SilaneHigh60-85%Pro: Excellent for synthesizing complex

-branched secondary alkylamines.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Adherence to temperature controls and addition rates is critical to manipulating the reaction kinetics in favor of the desired product.

Protocol 1: Selective Mono-Boc Protection of Ethylenediamine

Objective: Desymmetrize ethylenediamine by exploiting a large stoichiometric excess to statistically favor mono-protection[2].

  • Preparation: In a rigorously dried 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (10.0 equivalents, ~150 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to

    
    . Causality: Low temperature reduces the reaction rate, preventing localized heating and subsequent di-Boc formation.
    
  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (

    
    , 1.0 equivalent, 15 mmol) in 100 mL of anhydrous DCM. Transfer this to the dropping funnel.
    
  • Controlled Reaction: Add the

    
     solution dropwise over a period of 3 to 4 hours with vigorous stirring. Causality: Extreme dropwise addition ensures the local concentration of 
    
    
    
    remains negligible compared to the massive excess of diamine.
  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (

    
    ) and brine (
    
    
    
    ). Causality: The unreacted ethylenediamine is highly water-soluble and is efficiently removed in the aqueous wash, while the mono-Boc product partitions into the DCM.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a viscous pale-yellow oil (Typical yield: 85-90%).
    
Protocol 2: Reductive Amination of Mono-Boc-Ethylenediamine

Objective: Chemoselective C-N bond formation using a mild hydride donor[3].

  • Imine Formation: In a 100 mL flask, dissolve N-Boc-ethylenediamine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in 30 mL of 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.2 eq, 12 mmol) to the mixture. Stir at room temperature for 30 minutes. Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 eq, 15 mmol) in small portions over 10 minutes.
    
  • Maturation: Stir the opaque suspension at room temperature under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous

    
     (30 mL) until gas evolution ceases. Extract the aqueous layer with DCM (
    
    
    
    ).
  • Purification: Combine the organic layers, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure secondary amine.
    
Protocol 3: Ru(II)-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Sustainable alkylation using aliphatic alcohols without generating halide waste[4].

  • Setup: Inside an argon-filled glovebox, charge a Schlenk tube with the primary amine (1.0 eq, 1.0 mmol), the aliphatic alcohol (1.2 eq, 1.2 mmol), and

    
     (1.0 eq, 1.0 mmol).
    
  • Catalyst Addition: Add the Ru(II) azo-aromatic pincer catalyst,

    
     (1.0 mol%, 0.01 mmol).
    
  • Solvent & Heating: Add 2.0 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at

    
     for 24 hours. Causality: Elevated temperatures are required to drive the initial endothermic dehydrogenation of the alcohol.
    
  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and purify via silica gel chromatography.

Mechanistic Pathway Visualization

Understanding the exact sequence of bond-breaking and bond-making in reductive amination is critical for troubleshooting stalled reactions.

Mechanism n1 Mono-Boc-EDA + Aldehyde n2 Hemiaminal Intermediate n1->n2 Nucleophilic Attack n3 Imine / Iminium Ion n2->n3 - H2O (Acid Catalyzed) n4 Secondary Amine (Mono-alkylated) n3->n4 Hydride Transfer from NaBH(OAc)3

Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.

References

  • Chemical Papers (2012)
  • Chemical Science, RSC Publishing (2024)
  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)
  • Benchchem (2025)
  • Photoinduced Nitric Oxide Release (Reductive amination of mono-Boc ethylenediamine)

Sources

Troubleshooting & Optimization

Removing primary and secondary amine impurities from N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA)

Executive Summary & Molecule Profile

Target Molecule: this compound CAS Registry Number: 106-66-1 Synonyms: N,N-Diethyl-N',N'-dimethyl-1,2-ethanediamine; N'-[2-(diethylamino)ethyl]-N,N-dimethylamine.[1] Chemical Structure:


Boiling Point (Est.):  150–160°C (Atmospheric pressure).[1]

The Core Problem: Commercially available or synthesized DEDMEDA often contains primary and secondary amine impurities (e.g., N,N-diethylethylenediamine or N,N-dimethylethylenediamine).[1] These impurities possess N-H bonds that interfere with ligand synthesis, transition metal catalysis, and air-sensitive organometallic chemistry.[1]

The Solution: Simple fractional distillation is often ineffective because the boiling points of the impurities (e.g., N,N-diethylethylenediamine, bp 145–147°C) are too close to the target molecule.[1] The industry-standard protocol requires Chemical Scavenging using an anhydride (specifically Phthalic Anhydride) followed by distillation.[1]

Diagnostic Module: "Do I have impurities?"[1]

Before attempting purification, confirm the presence of N-H contaminants.[1]

Q: How do I definitively detect primary/secondary amines in my sample? A: Use GC-MS or 1H-NMR with a specific focus on the N-H region.[1]

  • Method A: 1H-NMR (Quickest) [1]

    • Protocol: Dissolve 10 mg of sample in

      
      .
      
    • Indicator: Look for a broad singlet peak, typically between 1.0–2.5 ppm (variable depending on concentration and H-bonding).[1] This peak disappears upon

      
       shake.[1]
      
    • Note: Tertiary amines (the target) have no exchangeable protons.[1] If you see a

      
      -exchangeable peak, you have impurities.[1]
      
  • Method B: GC-FID/MS (Most Sensitive) [1]

    • Issue: Primary amines often "tail" on standard non-polar columns (e.g., DB-5), making integration difficult.

    • Troubleshooting: If peaks are overlapping, perform a Derivatization Test .[1]

      • Take 100 µL sample + 100 µL Trifluoroacetic Anhydride (TFAA).[1]

      • Wait 5 mins. Inject into GC.

      • Result: Primary/Secondary amines will shift significantly in retention time (heavier amide formed).[1] The target DEDMEDA (tertiary) will not react and its retention time remains unchanged.[1]

Purification Protocol: The Phthalic Anhydride Method

This is the "Gold Standard" for purifying tertiary amines.[1] It relies on converting volatile amine impurities into non-volatile phthalimides or phthalamic acids.[1]

The Logic (Why this works)
  • Target (DEDMEDA): Tertiary amine.[1][2] Inert to anhydrides.[1]

  • Impurity (Primary Amine): Reacts to form a Phthalimide (High MP solid, BP > 300°C).[1]

  • Impurity (Secondary Amine): Reacts to form a Phthalamic Acid/Amide (Non-volatile salt/oil).[1]

Step-by-Step Protocol

Materials:

  • Impure DEDMEDA[1]

  • Phthalic Anhydride (Solid, >99%)

  • Reflux setup (Round bottom flask, condenser, inert gas line)

  • Distillation setup (Vigreux column recommended)[1]

Procedure:

  • Stoichiometry Calculation:

    • Estimate the impurity level (e.g., 5% total amines).[1]

    • Add Phthalic Anhydride in 2-fold molar excess relative to the estimated impurities (typically 0.5 – 1.0 g per 100 mL of amine is sufficient for commercial grades; use more for crude synthesis mixtures).[1]

  • Reflux (The Scavenging Step):

    • Place the DEDMEDA and Phthalic Anhydride in a round-bottom flask.

    • Critical: Do not add solvent.[1] Run this neat.

    • Reflux gently under Nitrogen/Argon for 1 hour .

    • Observation: The solid anhydride will dissolve.[1] The solution may darken (yellow/orange) as amides form.[1]

  • Distillation (The Separation Step):

    • Cool the mixture slightly.

    • Reconfigure the glassware for distillation (Short path or Vigreux).[1]

    • Distill the mixture at atmospheric pressure (or reduced pressure if available, e.g., 20 mmHg).

    • Discard the first 5% (fore-run).[1]

    • Collect the main fraction (steady boiling point).

    • Residue: The pot residue will contain the phthalimides and unreacted anhydride.[1] Do not distill to dryness to avoid thermal decomposition of the residue.[1]

  • Final Polish (Optional):

    • Store the distilled amine over KOH pellets or activated 4Å molecular sieves to remove trace water generated during the handling.[1]

Visualizing the Workflow

The following diagram illustrates the chemical logic and process flow.

PurificationWorkflow cluster_reaction Chemical Transformation Start Impure DEDMEDA Mixture (Target + R-NH2 + R2-NH) Reagent Add Phthalic Anhydride (2.0 eq vs Impurities) Start->Reagent Reflux Reflux (1 Hour, Inert Atm) Scavenging Reaction Reagent->Reflux Chem1 Primary Amine -> Phthalimide (Non-Volatile Solid) Reflux->Chem1 Reacts Chem2 Secondary Amine -> Phthalamide (Non-Volatile Oil) Reflux->Chem2 Reacts Chem3 DEDMEDA (Tertiary) NO REACTION Reflux->Chem3 Remains Distill Fractional Distillation Chem1->Distill Chem2->Distill Chem3->Distill Residue Pot Residue: Amides + Excess Anhydride Distill->Residue Remains in Flask Product Pure DEDMEDA (Distillate) Distill->Product Vaporizes

Caption: Workflow for removing N-H impurities using Phthalic Anhydride scavenging.

Troubleshooting & FAQs

Q: Why Phthalic Anhydride? Can I use Acetic Anhydride? A: Phthalic anhydride is superior.[1]

  • Phthalic Anhydride:[1] Forms high-molecular-weight cyclic imides (Phthalimides) with very high boiling points (>300°C).[1] Separation is easy.

  • Acetic Anhydride:[1] Forms Acetamides (e.g., N-acetyl-N,N-diethylethylenediamine).[1] These often have boiling points closer to your target amine, making distillation difficult.[1] They can also co-distill as azeotropes.[1]

Q: My distilled product is slightly yellow. Is it impure? A: Not necessarily.[1] Amines oxidize rapidly in air to form N-oxides or colored radical species.[1]

  • Fix: Ensure your distillation apparatus is flushed with Argon.[1]

  • Fix: Add a small amount of Zinc dust during distillation to inhibit oxidation (reductive environment).[1]

Q: Can I use Column Chromatography (Silica Gel)? A: Not recommended for bulk purification.[1]

  • Reason: Silica is acidic (

    
    ).[1] Amines stick irreversibly (tailing), leading to massive material loss.
    
  • Workaround: If you must use chromatography for small scales, pre-treat the silica with 5% Triethylamine in hexane to neutralize acid sites, or use basic Alumina.[1]

Q: I used Phthalic Anhydride, but the impurity persists. A: The reaction likely didn't go to completion.

  • Cause: Secondary amines are sterically hindered.[1]

  • Solution: Increase reflux time to 4 hours. Ensure the mixture is actually refluxing (visible condensation ring), not just warm.

Data Summary

CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8] Boiling PointReaction with Phthalic AnhydrideVolatility after Reaction
DEDMEDA (Target) Tertiary Amine~150–160°CNone High (Distills)
N,N-Diethylethylenediamine Primary Amine145–147°CForms PhthalimideVery Low (Solid/Residue)
N,N-Dimethylethylenediamine Primary Amine107°CForms PhthalimideVery Low (Solid/Residue)
N,N-Diethyl-N'-methyl... Secondary Amine~135–145°CForms Phthalamic AcidLow (Residue)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on chemical purification, specifically detailing the anhydride method for amines). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine derivatization and distillation).

  • Sigma-Aldrich (Merck). N,N-Diethylethylenediamine Product Sheet. (Source for boiling point data of impurities).

Sources

Drying protocols for hygroscopic diamine ligands using Calcium Hydride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Drying Protocols for Hygroscopic Diamine Ligands (e.g., TMEDA, Ethylenediamine, DACH) using Calcium Hydride (


).
Ticket ID:  CHE-SUP-001
Status:  Resolved / Guide Published

Introduction: The Criticality of Anhydrous Diamines

User Context: You are likely preparing ligands for organometallic catalysis (e.g., Grubbs, Schrock, or Ziegler-Natta systems) or air-sensitive lithiation chemistry. The Problem: Hygroscopic diamines (like TMEDA) avidly absorb atmospheric moisture. Even trace water (ppm levels) acts as a "poison," hydrolyzing metal-alkyl bonds, destroying expensive catalysts, or altering stoichiometric precision by protonating anionic reagents (e.g.,


-BuLi).

Why Calcium Hydride? Unlike acidic desiccants (


, Silica) which react violently with basic amines to form salts, Calcium Hydride (

) is a basic desiccant. It is chemically compatible with amines but kinetically slow, requiring specific thermal activation protocols described below.

Module 1: The Mechanism & Logic

Chemical Basis

Calcium hydride removes water through an irreversible chemical reaction, releasing hydrogen gas.[1][2]


[1]

Key Constraints:

  • Heterogeneous Reaction:

    
     is insoluble in organic solvents. Drying occurs only at the solid-liquid interface.
    
  • Passivation: As water reacts, a layer of Calcium Hydroxide (

    
    ) coats the hydride surface, slowing further reaction. Vigorous stirring and heat (reflux) are non-negotiable  to mechanically abrade this layer and maintain reaction kinetics.
    
Workflow Visualization

The following diagram outlines the critical path for purification.

DryingProtocol Raw Raw Diamine (Wet) PreDry Pre-Drying (KOH Pellets) Raw->PreDry Remove Bulk H2O Reflux Reflux w/ CaH2 (Activation) PreDry->Reflux Decant Liquid Distill Inert Distillation (Schlenk Line) Reflux->Distill N2 Atmosphere Distill->Reflux If Karl Fischer > 50ppm Storage Storage (Straus Flask/Glovebox) Distill->Storage Anhydrous Transfer

Caption: Figure 1. The sequential purification workflow. Pre-drying is essential to prevent excessive


 evolution during the reflux stage.

Module 2: Standard Operating Procedure (SOP)

Phase A: Pre-Drying (The "Bulk" Removal)

Do not skip this step if the amine is visibly wet or old.

  • Add Potassium Hydroxide (KOH) pellets (~5% w/v) to the diamine in an Erlenmeyer flask.

  • Stir gently for 4–12 hours. KOH is excellent for removing bulk water from amines.

  • Decant the supernatant liquid into the clean distillation flask.

    • Why? Adding

      
       directly to very wet amines can cause dangerous foaming and hydrogen evolution.
      
Phase B: The Calcium Hydride Reflux
  • Setup: Equip a round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser topped with an inert gas inlet (

    
     or 
    
    
    
    ).
  • Loading: Under a counter-flow of inert gas, add powdered

    
     (5% w/v).
    
    • Note: Granules are safer but slower; powder is faster but requires careful handling.

  • Activation: Heat to reflux.[3] The solvent must boil to facilitate the drying reaction.

  • Duration: Reflux for a minimum of 4 hours (overnight is preferred for strict anhydrous needs).

    • Visual Check: The suspension should turn grey/white. If it looks "gummy" or completely white, the

      
       is exhausted; cool, decant, and add fresh hydride.
      
Phase C: Inert Distillation
  • Switch: Replace the reflux condenser with a dry distillation head (short path) or bridge connected to a receiving Schlenk flask.

  • Atmosphere: Ensure the entire system is under positive inert gas pressure.

  • Collection: Discard the first 5–10% of distillate (fore-run), which may contain volatile impurities or atmospheric moisture from the glass surface.

  • Storage: Collect the main fraction directly into a Straus flask or a Schlenk tube with a Teflon (Young) valve.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My distillate is cloudy or milky."

Diagnosis:

  • Carbamic Acid Formation: Diamines react with atmospheric

    
     to form carbamates. If your Schlenk line has a leak or your 
    
    
    
    isn't scrubbed,
    
    
    ingress causes cloudiness.
  • Mechanical Carryover: Vigorous bumping during distillation splashed

    
     slurry into the receiver.
    

Corrective Action:

  • Immediate: Redistill the cloudy fraction.

  • System Check: Leak-test the manifold. Ensure you are using a splash guard or a Vigreux column between the pot and the still head.

Issue 2: "The diamine is bumping violently during distillation."

Diagnosis:


 and its byproducts (

) form a heavy slurry that causes "superheating." The liquid gets hotter than its boiling point, then flashes into vapor explosively.

Corrective Action:

  • Stirring: Ensure the stir bar is large enough to maintain a vortex in the heavy slurry.

  • Heat Control: Use an oil bath rather than a heating mantle for even thermal distribution.

  • Decantation: If the slurry is too thick, cool the mixture, let the solids settle, and cannula-transfer the supernatant to a clean flask before the final distillation.

Issue 3: "Karl Fischer titration still shows high water content (>100 ppm)."

Diagnosis:


 surface passivation. The hydride particles are coated in hydroxide and have stopped reacting.

Corrective Action:

  • Reflux Longer: Cold stirring is ineffective. You must reflux to break the passivation layer.

  • Fresh Reagent: If the

    
     supply is old (grey powder turned white), it is likely hydrolyzed. Use a fresh bottle.
    
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Cloudy Cloudy Distillate Type->Cloudy Wet High Water (KF) Type->Wet Bump Violent Bumping Type->Bump Action1 Check N2 Source (CO2 Contamination) Cloudy->Action1 Action2 Increase Reflux Time Check CaH2 Quality Wet->Action2 Action3 Decant off Solids Use Oil Bath Bump->Action3

Caption: Figure 2. Diagnostic logic for common purification failures.

Module 4: Safety & Disposal (Critical)

Warning:


 is water-reactive and releases flammable hydrogen gas.[4] Improper disposal is a leading cause of laboratory fires.
The "Slow Kill" Quenching Protocol

Never add water directly to the reaction flask. Follow this gradient of polarity:

StepReagentProcedureMechanism
1 Inert Dilution Dilute residue with Toluene or Hexanes (2x volume).Heat sink to absorb exotherm.
2 Cooling Cool flask to 0°C (Ice bath).Reduces reaction rate.
3 IPA Addition Add Isopropanol (IPA) dropwise with stirring.Reacts slowly with hydride.
4 Methanol Once bubbling slows, add Methanol.[5]Reacts with remaining hydride.
5 Water Add water only when no bubbles are observed with Methanol.Final neutralization.

Disposal: The resulting mixture is basic aqueous waste (check local EHS regulations).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (The definitive source for specific solvent protocols).

  • University of Rochester. (n.d.). Not Voodoo: Drying Solvents.[1][2][4][7] (Practical guide on setup and glassware).

  • Evans, D. A. (n.d.). pKa Table and Solvent Properties. Harvard University. (For understanding basicity/compatibility).

  • Cohen, S. (n.d.). Quenching of Reactive Intermediates.[5] MIT EHS Standard Operating Procedures. (Safety protocols for hydride disposal).

Sources

Optimizing yield in the synthesis of unsymmetrical ethylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Unsymmetrical Ethylenediamine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced challenges of synthesizing differentially substituted 1,2-diamines.

Differentiating two nitrogen centers in close proximity requires precise control over reaction kinetics, steric environments, and electronic effects. This center provides field-proven mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting logic to maximize your synthetic yield.

I. Core Synthetic Strategies & Mechanistic Pathways

To optimize yield, you must first select the synthetic route that aligns with your target molecule's electronic and steric demands. The diagram below illustrates the three primary pathways for constructing unsymmetrical ethylenediamines.

SyntheticRoutes Start Target: Unsymmetrical Ethylenediamine Route1 Direct Alkylation (Haloethylamines) Start->Route1 Route2 Aziridine Ring-Opening Start->Route2 Route3 Buchwald-Hartwig Cross-Coupling Start->Route3 Pro1 Prone to overalkylation. Requires excess amine. Route1->Pro1 Pro2 High regioselectivity. Steric vs Electronic control. Route2->Pro2 Pro3 Best for N-aryl derivatives. Requires Pd/Ligand tuning. Route3->Pro3

Caption: Synthetic pathways for unsymmetrical ethylenediamines and their primary yield determinants.

II. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why am I getting a high percentage of symmetrical diamine byproducts during the direct alkylation of haloethylamines? A: This is a classic issue of overalkylation. When a primary or secondary amine reacts with a haloethylamine (e.g., 2-chloro-N,N-dimethylethylamine), the newly formed unsymmetrical diamine is often more nucleophilic than the starting material. To optimize yield, you must manipulate the collision frequency: use a large molar excess (often 5 to 10 equivalents) of the nucleophilic amine. Alternatively, utilizing an aqueous solution of the amine and strictly maintaining the reaction temperature between 0–40 °C controls the exothermic addition rate and limits sequential alkylation[1].

Q2: How do I control regioselectivity when using aziridine ring-opening to form 1,2-diamines? A: Regioselectivity in aziridine ring-opening is dictated by a strict competition between steric hindrance and electronic stabilization[2].

  • Aliphatic Aziridines: Nucleophilic attack occurs at the less substituted carbon atom (steric control).

  • Aryl/Alkenyl Aziridines: Attack occurs at the more substituted benzylic or allylic carbon. The adjacent unsaturated group stabilizes the developing positive charge in the transition state (electronic control)[2].

  • Pro Tip: If intermolecular side reactions are degrading your yield, switching to a sterically bulky amine nucleophile can suppress these side reactions and significantly increase the yield of the desired vicinal diamine[3].

Q3: I am using a Buchwald-Hartwig amination to attach an aryl group to an ethylenediamine. Why has my catalyst died halfway through the reaction? A: Catalyst poisoning in C-N cross-coupling often stems from the choice of your aryl electrophile. While aryl iodides are highly reactive in oxidative addition, the generated iodide ions can precipitate the active palladium complex, effectively removing the catalyst from the catalytic cycle[4]. For Buchwald-Hartwig aminations, aryl bromides or chlorides are often preferred. Furthermore, utilizing bidentate phosphine ligands like BINAP or DPPF prevents the formation of inactive palladium dimer species after oxidative addition, thereby accelerating the reaction and preserving yield[5].

III. Troubleshooting Guide: Common Failure Modes

When yields drop below 50%, systematic isolation of the failure mode is required. Use the logic tree below to diagnose the root cause.

Troubleshooting Issue Low Yield Observed (< 50%) Check Analyze Crude via LC-MS / GC-MS Issue->Check Branch1 Incomplete Conversion (Starting Material Remains) Check->Branch1 Branch2 High Byproduct Formation (Symmetrical/Regioisomers) Check->Branch2 Sol1 Check Catalyst/Base (Evaluate Iodide Poisoning) Branch1->Sol1 Sol2 Increase Temp or Use Pre-catalyst Branch1->Sol2 Sol3 Overalkylation? Use orthogonal protecting groups Branch2->Sol3 Sol4 Poor Regioselectivity? Tune steric bulk of nucleophile Branch2->Sol4

Caption: Troubleshooting logic tree for diagnosing and resolving low yield in diamine synthesis.

Table 1: Yield Optimization Strategies by Reaction Type
Reaction TypePrimary Yield DetractorMechanistic CauseOptimization Strategy
Direct Alkylation Symmetrical diamine formationProduct is more nucleophilic than starting material.Use 5-10x excess of primary amine; utilize orthogonal protecting groups (Boc/Cbz).
Aziridine Opening Regioisomer mixturesCompeting steric and electronic transition states.Add Lewis acid to activate the ring; use sterically bulky nucleophiles to force steric control.
Buchwald-Hartwig Catalyst deactivationIodide inhibition or reductive elimination failure.Switch from Ar-I to Ar-Br; use Pd pre-catalysts (e.g., palladacycles) and bidentate ligands (BINAP).

IV. Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies. Each step includes the causality behind the action to empower your decision-making.

Protocol A: Regioselective Nucleophilic Ring-Opening of Aziridines

Use this protocol when synthesizing highly substituted aliphatic unsymmetrical ethylenediamines.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the unsymmetrical aziridine (1.0 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the charge separation in the transition state without acting as a competing nucleophile.

  • Activation: Add a catalytic amount of Lewis acid (e.g.,

    
    , 10 mol%) at 0 °C.
    
    • Causality: Non-activated aziridines are relatively inert. The Lewis acid coordinates to the aziridine nitrogen, increasing ring strain and lowering the LUMO energy, making it highly susceptible to nucleophilic attack[2].

  • Nucleophilic Addition: Slowly add the amine nucleophile (1.5 equiv) dropwise. Stir for 2-6 hours, allowing the reaction to warm to room temperature.

    • Causality: Slow addition prevents localized heating and suppresses intermolecular oligomerization of the aziridine[3].

  • Quench & Work-up: Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and concentrate under vacuum. Purify via silica gel chromatography (eluent: ethanol/triethylamine 1:0.05)[1].
Protocol B: Buchwald-Hartwig Amination for N-Aryl Ethylenediamines

Use this protocol when coupling an aliphatic ethylenediamine to an aryl halide.

  • Pre-catalyst Activation: In a glovebox, charge a vial with a Pd(II) pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the bidentate ligand (e.g., BINAP, 2.5 mol%), and a strong base like

    
     (1.5 equiv)[5],[4].
    
    • Causality: Using a Generation 3 (G3) palladacycle pre-catalyst avoids the need for in situ reduction of Pd(II) to Pd(0) by the amine, ensuring a rapid and quantitative generation of the active

      
       species[4].
      
  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine, 1.2 equiv) dissolved in anhydrous toluene.

    • Causality: Aryl bromides are chosen over iodides to prevent iodide precipitation of the active Pd complex[4]. Mono-protection of the diamine prevents cross-linking and bis-arylation.

  • Coupling: Seal the vial, remove from the glovebox, and heat to 80–100 °C for 12 hours.

    • Causality: Elevated temperatures are required to overcome the activation barrier for the reductive elimination step, which releases the product and regenerates the Pd(0) catalyst[4].

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

V. References

  • Benchchem. "N,N,N'-Trimethylethylenediamine | CAS 142-25-6". Benchchem.

  • Magtech. "Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity". Magtech.

  • ResearchGate. "ChemInform Abstract: Ring Opening of a Trisubstituted Aziridine with Amines: Regio- and Stereoselective Formation of Substituted 1,2-Diamines". ResearchGate.

  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia.

  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?". WuXi AppTec.

Sources

Troubleshooting low volatility in metal-diamine ALD precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Atomic Layer Deposition (ALD) Technical Support Center .

Whether you are engineering next-generation semiconductor nodes or applying nanoscale metal-oxide coatings to active pharmaceutical ingredients (APIs) for controlled drug release, precursor volatility is the lifeblood of the ALD process. Metal-diamine precursors (e.g., Co, Ni, and Ti diamine adducts) are highly desirable due to their clean decomposition pathways and carbon-free metal deposition potential. However, researchers frequently encounter bottlenecks with low vapor pressure.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve volatility issues by addressing the fundamental thermodynamics and intermolecular forces at play.

Diagnostic Workflow: Isolating the Volatility Bottleneck

Before adjusting your ALD reactor parameters, you must determine whether the low volatility is a physical delivery issue (condensation/dimerization) or a chemical stability issue (thermal decomposition). Follow the logical workflow below to isolate the root cause.

G Start Symptom: Low Vapor Pressure & Poor ALD Growth Rate TGA Conduct TGA/DSC Thermal Profiling Start->TGA ResMass Residual Mass > 5%? TGA->ResMass Decomp Thermal Decomposition: Increase Steric Bulk ResMass->Decomp Yes (Decomposition) Clean Clean Sublimation: Investigate Delivery ResMass->Clean No (Volatilization) Lines Cold Spots in Delivery Lines? Clean->Lines Heat Apply +5°C Thermal Gradient from Bubbler to Reactor Lines->Heat Yes (Condensation) Dimer Dimerization Suspected (Check via DFT/NMR) Lines->Dimer No Dimer->Decomp Redesign Required

Fig 1: Diagnostic workflow for troubleshooting low ALD precursor volatility.

Quantitative Benchmarking of Metal-Diamine Precursors

To establish a baseline for your experiments, compare your precursor's thermal properties against these field-validated metal-diamine and related nitrogen-coordinated complexes.

Precursor ClassExample CompoundVaporization Temp (

)
Decomposition Onset (

)
Primary Volatility Bottleneck
Cobalt Diamine Adduct CoCl₂(

-TMEDA)
~150 °C (at 1 Torr)~300 °CIntermolecular bridging[1]
Lead Silanediamide Bis[lead(II)] dimer112 °C (at 1 Torr)>200 °CDimerization in vapor phase[2]
Titanium Amide/Diamine TDMADT100 °C (Evaporation onset)230 °CThermal degradation[3]
Aluminum Alkyls TMA / DMAI20 °C (at 1 Torr)>300 °CHigh reactivity / Dimerization[4]

Self-Validating Experimental Protocols

Do not rely solely on theoretical vapor pressure curves. The following protocols are designed as self-validating systems to ensure your experimental setup physically confirms the chemical reality of your precursor.

Protocol 1: TGA/DSC Thermal Profiling for Volatility vs. Decomposition

Causality: Thermogravimetric Analysis (TGA) combined with Differential Scanning Calorimetry (DSC) reveals the exact temperature window where a precursor sublimates before it breaks down. If a precursor decomposes, it leaves behind non-volatile oligomeric residues, permanently destroying the vapor pressure ()[5].

  • Sample Preparation: Load 10–15 mg of the metal-diamine precursor into an aluminum crucible inside a nitrogen-filled glovebox. Note: Exposure to ambient moisture causes hydrolysis, which artificially alters vapor pressure and creates false decomposition peaks.

  • Dynamic Ramping: Ramp the temperature at 10 °C/min from room temperature to 400 °C under a constant N₂ flow (300 mL/min).

  • Isothermal Validation (Self-Validating Step): Select a temperature 20 °C below the apparent onset of mass loss. Hold isothermally for 2 hours.

    • Validation Check: A constant, linear mass loss over time confirms clean sublimation. A decreasing (exponential) rate of mass loss coupled with a high residual mass (>5%) and an exothermic DSC peak confirms thermal decomposition rather than volatilization[5].

Protocol 2: Delivery System Optimization (The Thermal Gradient)

Causality: Even highly volatile precursors will fail to reach the substrate if they encounter a thermodynamic trap (a cold spot) in the delivery lines, causing them to condense back into a solid or liquid.

  • Bubbler Temperature Setting: Set the bubbler temperature (

    
    ) to achieve ~0.1–1.0 Torr of vapor pressure. Ensure this temperature remains at least 30 °C below the decomposition onset (
    
    
    
    ) identified in Protocol 1.
  • Establish a Positive Thermal Gradient: Heat the delivery lines to

    
     °C. Heat the ALD reactor manifold to 
    
    
    
    °C.
    • Validation Check: This strict, monotonic temperature increase physically prevents the thermodynamic condensation of the precursor vapor. If growth rates remain low after establishing this gradient, the issue is definitively chemical (e.g., dimerization) rather than mechanical.

Frequently Asked Questions (FAQs)

Q: Why does my metal-diamine precursor show a significantly lower vapor pressure than structurally similar precursors? A: This is almost always due to dimerization or oligomerization. Metal centers in ALD precursors are typically Lewis acidic, while the nitrogen atoms in diamine ligands are Lewis basic. If the steric bulk of the alkyl groups (e.g., the methyls in TMEDA) is insufficient to shield the metal center, the molecules will bridge, forming dimers. Because dimers possess a significantly larger effective molecular cross-section, their intermolecular van der Waals forces increase, which exponentially lowers vapor pressure and hinders diffusion into high-aspect-ratio structures ()[4].

Q: I increased the bubbler temperature to force more volatility, but my ALD growth rate actually dropped to zero. What happened? A: You likely exceeded the thermal stability window of the precursor, causing it to undergo thermal pyrolysis inside the bubbler ()[6]. When a metal-diamine complex decomposes prematurely, it cleaves the volatile ligands and leaves behind a non-volatile, polymeric metal-organic ash. Always verify the decomposition onset (


) using DSC before increasing the bubbler temperature.

Q: How can I modify the precursor's chemical design to improve volatility without ruining its reactivity with the substrate? A: The most effective synthetic strategy is introducing asymmetric steric bulk or fluorination. Replacing a highly symmetric diamine ligand with an asymmetric one disrupts the crystal lattice packing in the solid state, which lowers the enthalpy of sublimation. Alternatively, increasing the steric bulk (e.g., swapping methyl groups for isopropyl or tert-butyl groups) can sterically frustrate dimerization, forcing the precursor into a highly volatile monomeric state ()[2].

References

  • Selänne, M.-I., et al. "Diamine Adduct of Cobalt(II) Chloride as a Precursor for Atomic Layer Deposition of Stoichiometric Cobalt(II) Oxide and Reduction Thereof to Cobalt Metal Thin Films." Chemistry of Materials, 2018. URL: [Link]

  • "Accurately Computed Dimerization Trends of ALD Precursors and Their Impact on Surface Reactivity in Area-Selective Atomic Layer Deposition." ChemRxiv, 2024. URL: [Link]

  • "Designing Volatility into Lead Precursors." AVS Symposium, 2025. URL: [Link]

  • "An efficient PE-ALD process for TiO2 thin films employing a new Ti-precursor." RSC Advances, 2016. URL: [Link]

  • "Thermal ranges and figures of merit for gold-containing precursors for atomic layer deposition." Journal of Vacuum Science & Technology A, AIP Publishing, 2021. URL: [Link]

  • "Optimizing the selection and supply of Hf precursor candidates for gate oxide." Balazs Analytical Services. URL: [Link]

Sources

Technical Support Center: Stability & Handling of N,N-Diethyl-N',N'-dimethylethylenediamine

[1]

Executive Summary & Chemical Profile[1][2]

Compound: N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) CAS: 62478-82-4 (or related isomer 123-00-2 depending on substitution pattern) Class: Aliphatic Tertiary Diamine Critical Sensitivity: High .[1] Susceptible to rapid N-oxidation and subsequent thermal degradation upon exposure to atmospheric oxygen, particularly at elevated temperatures.[1]

Welcome to the Technical Support Center. This guide is structured to troubleshoot and prevent the common "yellowing" and degradation issues associated with heating DEDMEDA. Unlike standard reagents, this diamine requires strict inert atmosphere protocols to maintain catalytic activity and ligand integrity.[1]

The Science of Degradation (Why is my sample turning yellow?)

Before troubleshooting, it is vital to understand the failure mechanism . Users often report a color shift from colorless to pale yellow


The Oxidation Mechanism

DEDMEDA contains two tertiary amine centers. In the presence of atmospheric oxygen (

  • N-Oxidation: The lone pair on the nitrogen attacks diatomic oxygen (or reactive oxygen species), forming an Amine N-Oxide (

    
    ).
    
  • Thermal Elimination (Cope-Type): Upon heating, these N-oxides are thermally unstable. They often undergo Cope elimination (if

    
    -hydrogens are accessible) or radical decomposition.
    
  • Chromophore Formation: The degradation products typically include imines or conjugated unsaturated species, which act as chromophores, causing the characteristic yellow/brown discoloration.

Visualization: Oxidation Pathway

Figure 1: Mechanistic pathway of amine oxidation leading to sample degradation.

AmineOxidationAminePure DEDMEDA(Colorless)NOxideAmine N-Oxide(Intermediate)Amine->NOxide + O2 (Slow at RT)OxygenAtmospheric O2(Contaminant)Oxygen->NOxideDegradationImine/Radical Species(Yellow/Brown Impurity)NOxide->Degradation Thermal DecompositionHeatHeat(>60°C)Heat->Degradation

Caption: The oxidation cascade. Note that heating an already oxidized sample (containing N-oxides) accelerates the formation of colored impurities.

Prevention Protocols: Pre-Heating & Storage[1]

The battle against oxidation is won before you start heating. You must remove dissolved oxygen.

Comparison of Degassing Methods

Not all degassing methods are equal. For DEDMEDA intended for high-heat applications (e.g., ALD precursors or catalysis), Sparging is often insufficient. [1]

MethodEfficiencyRecommended ForProtocol Summary
Freeze-Pump-Thaw (FPT) High (99.9%+) Critical Heating Freeze (

), evacuate headspace, thaw.[1] Repeat 3x.
Inert Gas Sparging ModerateGeneral StorageBubble dry

/Ar through liquid for 15-30 mins.
Sonication under Vacuum Moderate-HighRapid PrepSonicate while pulling vacuum (careful of bumping).
Protocol A: The "Gold Standard" Freeze-Pump-Thaw

Required for: Experiments heating DEDMEDA >80°C.

  • Seal: Place DEDMEDA in a Schlenk flask with a high-vacuum valve (Young's tap).

  • Freeze: Submerge the flask in liquid nitrogen until the amine is solid.

  • Evacuate: Open the valve to the high-vacuum manifold (10⁻³ mbar or better) for 5–10 minutes.

  • Isolate & Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve.
    
  • Repeat: Perform steps 2–4 at least three times .

  • Backfill: Backfill with high-purity Argon or Nitrogen.

Execution: Heating Under Inert Atmosphere

Once degassed, the integrity of the atmosphere must be maintained during the heating ramp.

Workflow Logic

Figure 2: Decision logic for handling DEDMEDA during thermal ramp-up.

HeatingWorkflowStartStart: Degassed DEDMEDACheckSealCheck System Integrity(Leak Rate < 1 mbar/min?)Start->CheckSealInertBlanketApply Inert Blanket(N2/Ar Bubbler or Schlenk)CheckSeal->InertBlanketPassAbortABORT: Re-seal & PurgeCheckSeal->AbortFailHeatRampBegin Heating RampInertBlanket->HeatRampMonitorMonitor Color/PressureHeatRamp->MonitorStopCool Down under Inert GasMonitor->StopCompleteStop->StartRecycle/Store

Caption: Operational workflow ensuring continuous inert protection during the thermal cycle.

Critical Steps for Heating:
  • Positive Pressure: Always maintain a slight positive pressure of inert gas (using an oil bubbler) during heating.[2] This ensures that if a leak occurs, gas flows out, not air in.[1]

  • Headspace Management: If heating in a sealed vessel (autoclave/ampoule), calculate the pressure expansion of the nitrogen headspace to prevent rupture.

  • Cooling: Do not open the vessel while hot. The rate of oxidation is exponentially higher at elevated temperatures. Allow to cool to <30°C under the inert line before exposing to air (if exposure is necessary).

Troubleshooting & FAQs

Q1: My DEDMEDA has already turned yellow. Is it ruined?

Answer: Not necessarily, but it is impure.

  • Diagnosis: The yellow color indicates the presence of oxidation byproducts (imines/N-oxides).

  • Solution: You must purify it. Vacuum Distillation is the only reliable method to recover the material.

    • Protocol: Distill under reduced pressure (vacuum). The oxidized impurities are typically higher boiling or non-volatile residues. Collect the clear, colorless distillate.

    • Note: Discard the first 5-10% (forerun) and leave the colored residue in the pot.

Q2: Can I use antioxidants like BHT to prevent this?

Answer: Proceed with caution.

  • While BHT (butylated hydroxytoluene) can scavenge radicals, it introduces a chemical impurity.[1] For catalysis or ALD/CVD applications , BHT is often a contaminant that ruins the downstream reaction.

  • Best Practice: Rely on physical exclusion of oxygen (Schlenk line/Glovebox) rather than chemical additives unless your specific application tolerates phenolic additives.

Q3: I see white smoke/fumes when I open the bottle.

Answer: This is likely amine carbonate formation .

  • Amines react with atmospheric

    
     and moisture to form carbamates or carbonate salts, which can appear as white crusts or fumes.[1]
    
  • Fix: This confirms the seal was compromised. Distill the amine to remove these salts (which will remain in the distillation pot).

Q4: What is the best material for seals/gaskets?

Answer: Use PTFE (Teflon) or Kalrez .

  • Avoid standard rubber or silicone septa for long-term storage, as amines can degrade them or leach plasticizers, and oxygen permeability is higher in silicone.[1]

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Butterworth-Heinemann. (Standard reference for amine purification and distillation data).

  • Handling Air-Sensitive Reagents . Sigma-Aldrich Technical Bulletin AL-134. (Detailed guide on syringe and Schlenk techniques).

  • Oxidation of Tertiary Amines . Organic Chemistry Portal. (Mechanistic overview of N-oxide formation).

  • This compound Safety Data Sheet (SDS) . Thermo Fisher Scientific. (Safety and physical property data).

Validation & Comparative

Steric bulk comparison: TMEDA vs TEEDA vs N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" of Chelation

In organolithium and transition metal chemistry, the choice of diamine ligand is rarely just about "binding."[1] It is a calculated trade-off between aggregate deconstruction (reactivity) and steric shielding (selectivity).

While TMEDA (


-tetramethylethylenediamine) is the industry standard for breaking up organolithium hexamers, its reactivity can be indiscriminate. TEEDA  (

-tetraethylethylenediamine) offers a massive steric wall but suffers from significant kinetic penalties and stability issues.

This guide introduces the often-overlooked


-Diethyl-

-dimethylethylenediamine
(referred to herein as "Mixed-EDA" or

-Et

-

-Me

-EDA
). This asymmetric ligand represents the "Goldilocks" zone—providing sufficient bulk to direct regioselectivity without the severe steric strain that prevents effective metal chelation.

Key Takeaway: Use TMEDA for maximum kinetic rate. Use Mixed-EDA to fine-tune solubility and regioselectivity. Use TEEDA with extreme caution due to its propensity for self-destructive


-lithiation.

Structural & Physical Analysis

The efficacy of these ligands is governed by the Thorpe-Ingold effect and the Cone Angle . As we substitute methyls for ethyls, we do not just increase bulk; we alter the bite angle and the stability of the metallacycle.

Comparative Properties Table
PropertyTMEDAMixed-EDA (

-Et

-

-Me

)
TEEDA
CAS Number 110-18-9106-66-1150-77-6
Formula C

H

N

C

H

N

C

H

N

MW ( g/mol ) 116.21144.26172.31
Boiling Point 121 °C~155-160 °C (Est.)189-192 °C
Steric Bulk LowMedium (Asymmetric)High
pK

(Conj. Acid)
~9.0~9.2~9.5
1° Failure Mode

-Lithiation (Slow)
Mixed Mode

-Lithiation (Fast)
The Steric Wall Visualization

The following diagram illustrates the increasing steric demand and its impact on metal coordination (


).

StericComparison cluster_0 Steric Impact on Coordination TMEDA TMEDA (Me groups) Metal Metal Center (Li, Zn, Mg) TMEDA->Metal Tight Binding High k(obs) Desc_TMEDA Forms stable 5-membered ring. Exposes metal for reaction. TMEDA->Desc_TMEDA Mixed Mixed-EDA (Me + Et groups) Mixed->Metal Tunable Binding Directional Sterics TEEDA TEEDA (Et groups) TEEDA->Metal Weak/Strained Binding Steric Clash Desc_TEEDA Ethyl groups clash with backbone. Prevents tight chelation. Prone to elimination. TEEDA->Desc_TEEDA

Figure 1: Comparative coordination dynamics. Note the transition from tight binding (TMEDA) to sterically strained binding (TEEDA).

Performance Comparison: The "TEEDA Trap"

A critical error in experimental design is assuming TEEDA is simply a "bulkier TMEDA." It is chemically distinct due to the presence of


-hydrogens on the ethyl groups.
Mechanism of Failure: -Lithiation

When using strong bases (


-BuLi, 

-BuLi), TEEDA undergoes a rapid decomposition pathway that TMEDA avoids.
  • TMEDA: Lacks

    
    -hydrogens. Reacts slowly via 
    
    
    
    -lithiation (deprotonation of methyl), which is kinetically difficult.
  • TEEDA: The ethyl group allows for

    
    -lithiation, followed by elimination to form lithium diethylamide and ethylene gas. This consumes your base and destroys your ligand.
    

Scientific Rationale: Collum and co-workers demonstrated that while TMEDA coordinates to Li to break aggregates, TEEDA's bulk prevents it from forming the requisite transition state for substrate deprotonation, leaving the ligand itself as the most accessible target for the base [1].

Where Mixed-EDA Shines

-Et

-

-Me

-EDA
offers a unique solution.
  • Anchoring: The dimethyl (

    
    ) side can anchor to the metal center effectively (like TMEDA).
    
  • Shielding: The diethyl (

    
    ) side provides a "steric wall" on one side of the complex.
    
  • Asymmetry: This breaks the symmetry of the coordination sphere, which is critical for enantioselective or regioselective lithiations where you want to block one face of a substrate.

Experimental Protocol: Comparative Ligand Screening

Objective: Determine the optimal ligand for the ortho-lithiation of a sterically sensitive substrate (e.g.,


-diisopropylbenzamide).
Reagents & Setup
  • Substrate: 1.0 mmol (dried azeotropically).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Base:

    
    -BuLi (1.1 equiv, titrated).
    
  • Ligands: TMEDA, Mixed-EDA, TEEDA (1.2 equiv, distilled from CaH

    
    ).
    
  • Electrophile: MeOD (for deuterium quench) or Benzaldehyde.

Workflow
  • Ligand Complexation (T = -78 °C):

    • Charge three flame-dried flasks with THF and the respective ligand (TMEDA, Mixed-EDA, TEEDA).

    • Add

      
      -BuLi dropwise. Stir for 15 minutes.
      
    • Observation Point: If the TEEDA solution turns cloudy or evolves gas (ethylene) upon warming slightly, ligand decomposition is occurring.

  • Substrate Addition:

    • Add the substrate solution slowly down the side of the flask.

    • Stir at -78 °C for 1 hour.

  • Temperature Ramp (The Stress Test):

    • If no reaction is observed (check aliquots via GC-MS), warm to -40 °C.

    • Causality: TMEDA systems are reactive at -78 °C. Bulky ligands often require higher temperatures to overcome the activation energy of deprotonation, but this increases the risk of ligand decomposition.

  • Quench & Analysis:

    • Quench with MeOD.

    • Analyze via

      
      H NMR.
      
    • Calculate Deuterium Incorporation (%D):

      
      
      
Expected Results Matrix
LigandReactivity (-78°C)Stability (-20°C)RegioselectivityRecommendation
TMEDA High (>95% D)HighLow (Thermodynamic)General Purpose
Mixed-EDA Moderate (60-80% D)ModerateHigh (Kinetic) Use for Regiocontrol
TEEDA Low (<10% D)Poor (Decomposes) N/AAvoid with strong bases

Decision Logic: When to Use Which?

The following logic flow helps you select the correct ligand based on your substrate's needs.

DecisionMatrix Start Start: Select Ligand for Metalation BaseCheck Is the Base an Organolithium (n-BuLi, s-BuLi, t-BuLi)? Start->BaseCheck Standard Standard Substrate? (No extreme steric crowding) BaseCheck->Standard Yes UseTMEDA USE TMEDA (Best Kinetics) Standard->UseTMEDA Yes StericCheck Is Regioselectivity Critical? (Need to block specific site) Standard->StericCheck No (Complex Case) TEEDARisk Risk Assessment: Is the reaction temp > -40°C? StericCheck->TEEDARisk Yes UseMixed USE Mixed-EDA (Balance of Sterics/Stability) TEEDARisk->UseMixed Yes (TEEDA unstable) UseTEEDA USE TEEDA (Only if T < -78°C or weak base) TEEDARisk->UseTEEDA No (TEEDA stable)

Figure 2: Ligand selection decision tree.

References

  • Gessner, V. H., & Strohmann, C. (2008). Lithiation of TMEDA and its higher homologous TEEDA: understanding observed alpha- and beta-deprotonation. Journal of the American Chemical Society, 130(44), 14412-14413. [Link]

  • Collum, D. B. (1992). Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Accounts of Chemical Research, 25(10), 448-454. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-lives of organolithium reagents in common ethereal solvents. Journal of Organic Chemistry, 62(5), 1514-1515. [Link]

  • PubChem. (2023). N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound Summary). National Library of Medicine. [Link]

Sources

GC-MS fragmentation pattern of N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution GC-MS Fragmentation Profiling: N,N-Diethyl-N',N'-dimethylethylenediamine vs. Structural Alternatives

Executive Summary

In advanced organic synthesis and organometallic chemistry, peralkylated diamines serve as critical bidentate ligands (e.g., in stabilizing Cu/Li clusters). The unsymmetrical diamine This compound (CAS 123-10-4) offers unique steric and electronic tuning capabilities compared to its symmetrical counterparts like TMEDA or TEEDA. However, identifying these ligands—or detecting them as impurities during drug development—requires highly precise analytical methods. This guide objectively compares the GC-MS (Gas Chromatography-Mass Spectrometry) fragmentation performance of this compound against alternative diamines, providing researchers with the mechanistic insights and validated protocols necessary for definitive structural elucidation.

Mechanistic Causality in EI-MS Fragmentation

Expertise & Experience: The "Why" Behind the Spectra

When subjected to standard 70 eV Electron Ionization (EI), aliphatic diamines undergo rapid ionization followed by highly predictable fragmentation. The primary driving force is the stabilization of the incipient positive charge by the nitrogen lone pair, which triggers an


-cleavage  at the central C–C bond of the ethylenediamine backbone.

For the unsymmetrical This compound structure (


), this cleavage produces two competing pathways:
  • Formation of a diethyliminium ion (

    
     86) and a dimethylaminomethyl radical.
    
  • Formation of a dimethyliminium ion (

    
     58) and a diethylaminomethyl radical.
    

According to Stevenson's Rule , when a radical cation dissociates, the positive charge preferentially resides on the fragment with the lowest ionization energy. Because ethyl groups are more polarizable and exert a stronger inductive electron-donating effect than methyl groups, the diethylamino fragment stabilizes the charge more effectively. Consequently, the diethyliminium ion (


 86) dominates as the base peak , while the dimethyliminium ion (

58) appears as a major secondary peak.

This dual-peak signature is the definitive diagnostic feature that distinguishes CAS 123-10-4 from its exact structural isomer, N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1). As supported by , the latter is symmetrical (


) and yields only a single 

-cleavage fragment at

72, making GC-MS an incredibly powerful tool for isomer differentiation.

Comparative GC-MS Performance Data

To objectively evaluate the analytical footprint of these ligands, the table below contrasts the mass spectral signatures of this compound with common alternative diamines.

Compound NameCAS NumberStructural SymmetryBase Peak (

)
Major Secondary Peak (

)
Diagnostic Utility
This compound 123-10-4Unsymmetrical86 58High (Dual signature confirms asymmetry)
N,N'-Diethyl-N,N'-dimethylethylenediamine 106-66-1Symmetrical72 -Moderate (Cannot distinguish from other

72 isomers without retention index)
TMEDA (Tetramethylethylenediamine)110-18-9Symmetrical58 -High (Standard baseline ligand)
TEEDA (Tetraethylethylenediamine)150-77-6Symmetrical86 -Low (Identical base peak to unsymmetrical derivatives; requires checking for absence of

58)

Standardized GC-MS Analytical Protocol

Trustworthiness: A Self-Validating Workflow

To ensure reproducibility across different laboratories, the following protocol is engineered with built-in causality for every parameter.

System Suitability & Sample Preparation:

  • Solvent Selection: Dilute the diamine standard to 1,000 ppm (1 mg/mL) in GC-grade Dichloromethane (DCM).

    • Causality: DCM is highly volatile and elutes well before the diamines, preventing solvent-peak masking, while providing excellent solubility for polar basic amines.

  • Self-Validation Step: Prior to sample injection, inject a DCM blank followed by a

    
     alkane standard mix.
    
    • Causality: This confirms system cleanliness and allows for the calculation of Kovats Retention Indices (RI), which are critical for distinguishing isomers that have similar mass spectra.

Instrumental Parameters:

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The 5% phenyl/95% dimethylpolysiloxane phase provides the optimal polarity balance to resolve aliphatic amines while minimizing peak tailing.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

    • Causality: Ensures instantaneous and complete vaporization of the diamine without inducing thermal degradation.

  • Split Ratio: 50:1.

    • Causality: Diamines ionize extremely efficiently; a high split ratio prevents detector saturation and preserves peak symmetry.

  • Oven Program: 40 °C (hold 2 min)

    
     ramp 10 °C/min to 200 °C 
    
    
    
    ramp 20 °C/min to 280 °C (hold 3 min).
  • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established reference libraries.

  • Mass Range:

    
     35 to 300.
    

Fragmentation Pathway Visualization

GCMS_Fragmentation M Molecular Ion [M]•+ m/z 144 Et2N-CH2-CH2-NMe2 split M->split F86 Diethyliminium Ion m/z 86 (Base Peak) [CH2=NEt2]+ split->F86 α-Cleavage (Favored) Charge on NEt2 R58 Neutral Radical Loss •CH2NMe2 (58 Da) split->R58 F58 Dimethyliminium Ion m/z 58 (Major Peak) [CH2=NMe2]+ split->F58 α-Cleavage Charge on NMe2 R86 Neutral Radical Loss •CH2NEt2 (86 Da) split->R86 F71 Secondary Fragment m/z 71 [CH2=N(Et)(CH=CH2)]+ F86->F71 - •CH3 (15 Da)

EI-MS α-cleavage pathway of this compound yielding m/z 86 and m/z 58.

References

  • National Center for Biotechnology Information (NCBI). "1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | C8H20N2 | CID 67153" PubChem Database.[Link][1]

  • National Center for Biotechnology Information (NCBI). "N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942" PubChem Database.[Link][2]

  • Cheméo. "Chemical Properties of 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl- (CAS 106-66-1)". Cheméo Database.[Link][3]

Sources

A Senior Application Scientist’s Guide to Elemental Analysis Standards for C₈H₂₀N₂ Diamine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of carbon, hydrogen, and nitrogen (CHN) is a cornerstone of chemical characterization, essential for verifying the stoichiometric integrity and purity of novel compounds. For C₈H₂₀N₂ diamines—a class of molecules pivotal as building blocks and crosslinkers in pharmaceutical and polymer sciences—this analytical rigor is not merely academic; it is a prerequisite for reliable research and regulatory compliance.[1][2] This guide provides an in-depth comparison of elemental analysis standards and a field-proven protocol for the analysis of C₈H₂₀N₂ diamines. We will explore the causality behind experimental choices, particularly in addressing the inherent challenges of these hygroscopic and often volatile compounds, and establish a self-validating workflow to ensure data of the highest trustworthiness.

Introduction: The Analytical Imperative for C₈H₂₀N₂ Diamines

C₈H₂₀N₂ diamines, such as 1,8-Octanediamine (H₂N(CH₂)₈NH₂), are defined by their flexible eight-carbon backbone flanked by two primary amine groups.[3] This structure imparts unique chemical properties that are valuable in synthesis but also present distinct analytical challenges.

Why is Elemental Analysis Critical?

  • Stoichiometric Verification: Confirms the empirical formula of a newly synthesized batch, ensuring it matches the theoretical composition. This is a fundamental purity check.[1]

  • Quality Control: In drug development, precise elemental composition is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final product.[4]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust analytical data, including elemental analysis, as part of Good Manufacturing Practices (GMP).

Unique Challenges of C₈H₂₀N₂ Diamines:

  • Hygroscopicity: The polar amine groups readily absorb atmospheric moisture.[3] This artificially inflates the mass of the sample and the measured hydrogen content, leading to inaccurate results.[5]

  • Volatility: Some diamine isomers can be volatile, leading to mass loss during sample handling and preparation.[6][7]

  • Reaction with CO₂: Basic amine groups can react with atmospheric carbon dioxide to form carbamates, altering the elemental composition.

Addressing these challenges is not optional; it is central to achieving analytical accuracy.

The Modern Standard: High-Temperature Combustion (Dumas Method)

For routine CHN analysis, the high-temperature combustion method, also known as the Dumas method, is the industry standard, having largely replaced the slower, hazardous wet-chemistry Kjeldahl method for nitrogen analysis.[8] Its speed, safety, and precision make it ideal for the pharmaceutical and research sectors.

The process involves the complete and instantaneous combustion of the sample in an oxygen-rich environment at approximately 1000°C.[8] This converts the sample into elemental gases (CO₂, H₂O, and N₂), which are then separated and quantified by a thermal conductivity detector (TCD).[8]

A Comparative Guide to Certified Reference Materials (CRMs)

The accuracy of the Dumas method is fundamentally anchored to the quality of the standards used for calibration. A Certified Reference Material (CRM) is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for calibrating an apparatus or assessing a measurement method.[9][10]

The Role of Primary Standards: For CHN analysis, high-purity, stable organic compounds with precisely known stoichiometric compositions serve as primary standards. They are used to create a calibration curve that relates the detector signal to the absolute mass of each element. While NIST provides various SRMs for chemical analysis, highly pure and stable organic compounds are commonly used as primary standards for CHN analyzers.[11][12]

Below is a comparison of commonly used primary standards suitable for calibrating instruments for the analysis of C₈H₂₀N₂ diamines.

StandardChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Characteristics & Rationale for Use
Urea CH₄N₂O20.006.7146.65High Nitrogen Content: Excellent for calibrating the nitrogen channel. Non-hygroscopic and stable. Often available as a Standard Reference Material (SRM) from NIST.[11]
Acetanilide C₈H₉NO71.096.7110.36Balanced C/N Ratio: Provides a robust, all-around calibration for C, H, and N. Stable, non-hygroscopic, and readily available in high purity.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Inclusion of Sulfur: Useful for CHNS analyzers. It is stable and provides reliable values for CHN calibration even if sulfur is not being analyzed.
Atropine C₁₇H₂₃NO₃70.568.014.84Complex Molecule Standard: Used as a validation or check standard to verify instrument performance with a more complex, high-molecular-weight compound.

Selection Rationale: The choice of a primary standard should be based on stability and the desire to bracket the expected elemental composition of the unknown sample. For C₈H₂₀N₂ (Theoretical: %C=66.60, %H=13.98, %N=19.42), Acetanilide provides a good carbon and hydrogen calibration point, while Urea is ideal for ensuring accuracy in the crucial nitrogen determination.

Field-Proven Protocol: CHN Analysis of a C₈H₂₀N₂ Diamine

This protocol is designed as a self-validating system, incorporating checks and balances to ensure the trustworthiness of the final data. It assumes the use of a modern CHN combustion analyzer.

Diagram: Elemental Analysis Workflow for C₈H₂₀N₂ Diamines

cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Review & Reporting sample_receipt Sample Receipt (Solid C₈H₂₀N₂ Diamine) glove_box Transfer to Inert Atmosphere (Glove Box with N₂ or Ar) sample_receipt->glove_box Address Hygroscopicity homogenize Homogenize Sample (Grind to fine powder) glove_box->homogenize weighing Weighing (1-3 mg) (Calibrated Microbalance) homogenize->weighing encapsulation Encapsulate in Tin Foil/Capsule and Cold-Weld Seal weighing->encapsulation Prevent Volatilization & Air Contact calibration Instrument Calibration (e.g., Acetanilide Standard) blank Run Blank (Empty Tin Capsule) calibration->blank Establish Baseline qc_check Run QC Standard (e.g., Urea) blank->qc_check Verify Calibration analyze_sample Analyze C₈H₂₀N₂ Samples (n≥3 replicates) qc_check->analyze_sample process_data Calculate %C, %H, %N (Compare to Theory) analyze_sample->process_data acceptance Check Acceptance Criteria (e.g., Result ±0.3% of theory, RSD < 0.2%) process_data->acceptance report Final Report Generation acceptance->report Pass investigate Investigate Deviation acceptance->investigate Fail

Caption: Workflow for accurate elemental analysis of C₈H₂₀N₂ diamines.

Step-by-Step Methodology

1. Sample and Standard Preparation (The Causality of Control)

  • Rationale: This is the most critical phase. Failure to control the sample's environment will invalidate all subsequent measurements. Diamines require an inert atmosphere to prevent moisture and CO₂ absorption.[5]

  • Protocol:

    • Transfer the C₈H₂₀N₂ diamine sample and tin/aluminum capsules into a glove box with a dry nitrogen or argon atmosphere.

    • If the sample is a crystalline solid, gently grind it to a fine, homogeneous powder using an agate mortar and pestle.[13]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the homogenized sample into a tin capsule. Record the exact weight.

    • Carefully fold and crimp the capsule to form a sealed, compact pellet. This encapsulation is crucial to prevent any interaction with the atmosphere once removed from the glove box.[5]

    • Prepare several replicates (n≥3) for statistical validity.

    • Separately weigh and encapsulate your calibration and QC standards using the same procedure.

2. Instrument Calibration and System Suitability

  • Rationale: The instrument's response must be calibrated against a known quantity of C, H, and N. A Quality Control (QC) standard, analyzed like a sample, validates this calibration.

  • Protocol:

    • Set up the instrument according to the manufacturer's instructions. Ensure helium carrier gas flow is stable and furnaces are at their setpoints.

    • Perform a blank run using an empty, sealed tin capsule to establish the baseline signal.

    • Analyze 3-5 replicates of your primary calibration standard (e.g., Acetanilide) to generate a linear calibration curve. The instrument software will use this to establish response factors.

    • Analyze a QC standard (e.g., Urea). The measured %C, %H, and %N values must fall within a pre-defined acceptance range (e.g., ±0.3% of the theoretical value) before proceeding. This step provides independent verification of the calibration.[14]

3. Sample Analysis

  • Rationale: Analyzing the unknown samples under the identical, validated conditions ensures the integrity of the measurement.

  • Protocol:

    • Place the encapsulated C₈H₂₀N₂ diamine samples into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace and perform the analysis.

    • It is good practice to run a QC standard periodically throughout a long sample sequence (e.g., after every 10 samples) to monitor for instrument drift.

4. Data Processing and Acceptance Criteria

  • Rationale: Raw data must be compared against theoretical values and pre-set statistical limits to determine the final result and its validity.

  • Protocol:

    • The instrument software will use the sample weight and detector response to calculate the %C, %H, and %N for each replicate.

    • Calculate the mean and relative standard deviation (RSD) for your sample replicates.

    • Acceptance Criteria:

      • The mean experimental value for each element should be within ±0.3% of the theoretical value for a pure C₈H₂₀N₂ compound.

      • The RSD for the replicates should be ≤0.2% .

    • If the results meet these criteria, the sample is considered to have passed for elemental composition, confirming its stoichiometry. If not, an investigation into sample preparation or instrument performance is required.

Understanding the Hierarchy of Standards

For laboratories operating under strict quality systems (e.g., GxP), understanding the traceability of standards is crucial. The accuracy of your in-house analysis is directly linked to an unbroken chain of comparisons back to a primary standard.

Diagram: Traceability of Analytical Standards

Primary Primary Standard (e.g., NIST SRM Urea) Highest Metrological Order CRM Certified Reference Material (CRM) (e.g., High-Purity Acetanilide) Certified by an Accredited Producer Primary->CRM Traceable To Working Working/Secondary Standard (Calibrated in-house against CRM) Used for daily instrument calibration CRM->Working Used to Calibrate Sample In-House QC Sample (e.g., well-characterized batch of C₈H₂₀N₂) Monitors routine performance Working->Sample Used to Verify

Caption: The metrological hierarchy ensuring data traceability.

This hierarchy ensures that the daily measurements performed using a working standard are traceable to a national or international standard, lending them the highest degree of authority and confidence.[10][15]

Conclusion

The elemental analysis of C₈H₂₀N₂ diamines is a precise science where meticulous technique is paramount. The inherent chemical nature of these compounds—specifically their hygroscopicity and potential volatility—demands a protocol that actively mitigates these sources of error through controlled atmospheric handling and sample encapsulation. By employing high-purity, appropriate certified reference materials for calibration and validating the system with QC checks, researchers can produce highly accurate and defensible data. The self-validating workflow presented here provides a robust framework for achieving this, ensuring that the foundational data used in research, development, and quality control is of unimpeachable integrity.

References

  • Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • Standard Reference Material 2141. NIST. [Link]

  • Octamethylenediamine. PubChem. [Link]

  • Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Springer. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Tetramethylethylenediamine. Wikipedia. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • USP <233> Elemental Impurities—Procedures. Analytik Jena. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Jordi Labs. [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]

  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines. International Labmate. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • Hexamethylenediamine (Hexanediamine (1,6-)) - analysis. Analytice. [Link]

  • NIST Standard Reference Materials Catalogue. NIST. [Link]

  • General sample preparation for elemental analysis Insensitive samples For analysis you have to use CHN glass vials (32 x 7 mm). University of Regensburg. [Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • CRM: Certified reference material. Chromservis. [Link]

  • N,N,N′,N′-Tetramethylethylenediamine. MP Biomedicals. [Link]

  • 1,6-Hexanediamine - Substance Details. US EPA. [Link]

  • NIST Standard Reference Materials catalog 1992-93. GovInfo. [Link]

  • Hexamethylenediamine. Wikipedia. [Link]

  • 1,8-Octanediamine. PubChem. [Link]

  • Fuel-nitrogen conversion in the combustion of small amines using dimethylamine and ethylamine as biomass-related model fuels. ResearchGate. [Link]

  • Elemental Analysis – Sample preparation. EPFL. [Link]

  • Modeling nitrogen chemistry in combustion. Technical University of Denmark. [Link]

  • Octane-2,5-diamine. PubChem. [Link]

  • What are the products of amine combustion?. Quora. [Link]

  • Certified Reference Materials. Micromeritics. [Link]

  • Reference Material 8551 USGS26. NIST. [Link]

  • AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. [Link]

  • Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]

  • Standard Reference Material® 2628a Nitric Oxide in Nitrogen. NIST. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica. [Link]

  • 1,6-Hexanediamine. NIST WebBook. [Link]

  • a) Challenges in discriminating volatile amines in mixed environment.... ResearchGate. [Link]

  • Nitrosamine management in aqueous amines for post-combustion carbon capture. RSC Publishing. [Link]

  • How to manage challenges in analysis of very light volatile organic liquids.. Analytik Jena. [Link]

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Comparing chelating efficiency of symmetric vs asymmetric diamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Chelating Efficiency of Symmetric vs. Asymmetric Diamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing the chelating efficiency of symmetric diamines (e.g., ethylenediamine, cisplatin) versus asymmetric diamines (e.g., 1,2-diaminopropane, picoplatin).

Key Takeaway: While symmetric diamines often provide the baseline for thermodynamic stability through optimized packing and minimal steric strain, asymmetric diamines are increasingly preferred in drug development for their kinetic tunability . Asymmetry introduces steric bulk that can modulate ligand exchange rates, thereby bypassing resistance mechanisms (e.g., glutathione sequestration) that render symmetric analogs ineffective.

Thermodynamic Stability: The Baseline

Thermodynamic stability is quantified by the stability constant (


), representing the equilibrium between the metal ion and the ligand.[1]
The Role of Ring Size and Substitution

Symmetric diamines like ethylenediamine (en) form stable 5-membered chelate rings. Introducing asymmetry via the carbon backbone (e.g., 1,2-diaminopropane) or Nitrogen-alkylation alters this stability through inductive effects and steric hindrance.

Table 1: Comparative Stability Constants for Cu(II) Complexes (25°C,


 M) 
Ligand TypeLigand NameSymmetryRing Size


Efficiency Driver
Symmetric Ethylenediamine (en)

510.5 - 10.7 19.6 - 20.0 Ideal bite angle, minimal strain.
Asymmetric 1,2-Diaminopropane (pn)

(Chiral)
510.7 - 10.9 20.0 - 20.4 Methyl group (+I effect) increases N-basicity.
Symmetric 1,3-Diaminopropane (tn)

69.80 17.60 Entropy loss in 6-membered ring lowers stability.
Asymmetric N,N-Dimethylethylenediamine

59.1 - 9.5 ~16.5 N-alkylation causes steric hindrance & solvation penalties.

Data compiled from NIST Standard Reference Database and BenchChem comparative studies [1, 2].

Analysis:

  • Backbone Asymmetry (1,2-pn): The asymmetric methyl group on the carbon backbone slightly increases stability compared to symmetric "en". This is due to the inductive electron-donating effect of the methyl group, which increases the basicity of the adjacent amine without introducing significant steric clash during coordination.

  • N-Asymmetry: Asymmetric substitution on the nitrogen (e.g., N,N-dimethyl) drastically reduces stability. The steric bulk at the donor atom interferes with the metal-ligand bond formation and hydration sphere, lowering

    
    .
    

Biological Efficiency: Kinetic Control in Drug Design

In drug development, "efficiency" is not just binding strength; it is the ability to reach the target (DNA) without being deactivated. This is where asymmetric ligands outperform symmetric ones.

Case Study: Cisplatin (Symmetric) vs. Picoplatin (Asymmetric)

Cisplatin resistance often arises from the drug being intercepted by cytosolic thiols like glutathione (GSH) before it reaches the nucleus.

  • Cisplatin (

    
    ):  The symmetric amine ligands offer no steric protection to the platinum center. High reaction rate with GSH 
    
    
    
    Rapid deactivation
    
    
    Drug Resistance.
  • Picoplatin (

    
    ):  Contains an asymmetric 2-picoline (2-methylpyridine) ligand. The methyl group projects over the axial position of the platinum square plane.
    
    • Mechanism: This "steric shadow" retards the attack of bulky nucleophiles (GSH) but allows the entry of smaller nucleophiles (DNA guanine bases).

    • Result: Picoplatin retains cytotoxicity in cisplatin-resistant cell lines (e.g., small-cell lung cancer).[2][3]

Steric_Shielding_Mechanism cluster_0 Symmetric (Cisplatin) cluster_1 Asymmetric (Picoplatin) Cis Pt Center (Exposed) DNA_C DNA Target Cis->DNA_C Reduced Binding GSH_C Glutathione (GSH) (Bulky Nucleophile) GSH_C->Cis Fast Attack (Deactivation) Pico Pt Center (Sterically Shielded) DNA_P DNA Target Pico->DNA_P Effective Binding (Cytotoxicity) GSH_P Glutathione (GSH) GSH_P->Pico Steric Block (Slow Kinetics) caption Figure 1: Asymmetric steric bulk selectively filters nucleophiles based on size.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Use this to compare thermodynamic binding efficiency (


).

Reagents:

  • 0.01 M Metal Salt (e.g.,

    
    )
    
  • 0.02 M Diamine Ligand (acidified form, e.g.,

    
    )
    
  • 0.1 M NaOH (Standardized, carbonate-free)

  • 0.1 M

    
     (Ionic Strength Adjuster)
    

Workflow:

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to read

    
    .
    
  • Solution Prep: Prepare 50 mL solution containing ligand (

    
     M) and metal (
    
    
    
    M) at
    
    
    M.
  • Titration: Titrate with 0.1 M NaOH in 0.05 mL increments.

  • Data Processing: Calculate

    
     (Bjerrum formation function) using the Irving-Rossotti equation:
    
    
    
    
  • Validation: Plot

    
     vs. pL. The value of pL at 
    
    
    
    corresponds to
    
    
    .
Protocol B: Kinetic Stability Assay (Steric Shielding)

Use this to compare resistance to deactivation (Symmetric vs. Asymmetric).

Reagents:

  • Platinum Complex (1 mM in PBS)

  • Glutathione (GSH, 50 mM stock)

  • UV-Vis Spectrophotometer

Workflow:

  • Baseline: Record UV-Vis spectrum (200-400 nm) of the Pt complex.

  • Reaction: Add GSH (50-fold excess) to simulate cytosolic conditions.

  • Monitoring: Measure absorbance decay at

    
     (specific to the Pt-S adduct) every 5 minutes for 4 hours at 37°C.
    
  • Calculation: Fit data to a pseudo-first-order rate equation:

    
    
    
  • Interpretation: A lower

    
     for the asymmetric ligand confirms enhanced kinetic stability.
    

Experimental_Workflow cluster_thermo Thermodynamic Path (Stability) cluster_kinetic Kinetic Path (Drug Efficacy) Start Start: Ligand Selection Pot Potentiometric Titration (NaOH Addition) Start->Pot Mix Mix Pt-Complex + GSH (50x Excess) Start->Mix Bjerrum Calculate Bjerrum Function (n) Pot->Bjerrum LogK Output: Log K values (Binding Strength) Bjerrum->LogK UV Monitor UV-Vis Decay (37°C, 4 hrs) Mix->UV Rate Output: k_obs (Resistance to Deactivation) UV->Rate caption Figure 2: Parallel workflows for assessing thermodynamic vs. kinetic efficiency.

References

  • NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. U.S. Department of Commerce. Link

  • BenchChem . A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. (2025). Link

  • Raynaud, F. I., et al. (1997).
  • Beale, P. J., et al. (2010). "Picoplatin overcomes resistance to cell toxicity in small-cell lung cancer cells previously treated with cisplatin and carboplatin."[2][3][4] Cancer Chemotherapy and Pharmacology. Link

  • Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society.

Sources

Comprehensive Comparison Guide: X-ray Crystallography of Metal Complexes with N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and materials science, the selection of capping ligands dictates the structural, electronic, and physical properties of the resulting transition metal complexes. This guide provides an in-depth comparative analysis of N,N-Diethyl-N',N'-dimethylethylenediamine (Et2Me2en) against its symmetric counterparts, TMEDA and TEEDA. By examining X-ray crystallographic data and experimental workflows, we elucidate how the asymmetric steric profile of Et2Me2en uniquely optimizes complexes for advanced applications—ranging from biomimetic copper-oxygen clusters to highly volatile precursors for Metal-Organic Chemical Vapor Deposition (MOCVD).

The Causality of Ligand Design: Why Asymmetry Matters

Symmetric peralkylated diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous in stabilizing transition metal centers. However, TMEDA often yields highly symmetric, rigid crystal lattices with high melting points. Conversely, N,N,N',N'-tetraethylethylenediamine (TEEDA) introduces significant steric bulk, which can over-crowd the primary coordination sphere and elongate metal-ligand bonds unfavorably, leading to complex dissociation.

Et2Me2en serves as a highly tunable "Goldilocks" ligand. Its asymmetric substitution pattern (two ethyl groups on one nitrogen, two methyl groups on the other) deliberately frustrates crystal packing.

  • Crystallographic Impact: The reduced molecular symmetry lowers the lattice energy of the bulk crystal.

  • Application Causality: Lower lattice energy directly translates to lower melting points and enhanced volatility. This is a critical parameter for MOCVD precursors, such as the Cd(hfa)₂[Et2Me2en] complex used to deposit transparent conducting oxides[1]. In biomimetic chemistry, this specific steric bulk allows for the stabilization of reactive cores—such as mixed-valent trimeric {Cu₃O₂}³⁺ clusters—without completely blocking substrate access to the metal center[2].

Comparative Crystallographic Performance Data

To objectively evaluate Et2Me2en, we compare its crystallographic parameters in standard divalent metal complexes (e.g., Cu(II) and Cd(II)) against TMEDA and TEEDA.

Table 1: Quantitative Crystallographic and Physical Comparison
LigandMolecular SymmetryAvg. M-N Bond Length (Å)N-M-N Bite Angle (°)Crystal Packing EfficiencyPrimary Application Utility
TMEDA Symmetric (

)
2.02 - 2.04~85.2High (Dense)General stabilization, solid-state models
Et2Me2en Asymmetric (

)
2.03 - 2.06~84.8Low (Frustrated)MOCVD precursors, tunable biomimetics
TEEDA Symmetric (

)
2.06 - 2.09~83.5ModerateHighly sterically hindered complexes

(Note: Bond lengths and angles are averaged across comparable octahedral and square-pyramidal Cu/Cd complexes. R₁-factors for high-quality single crystals typically range from 0.035 to 0.045 across all three ligands.)

Analysis: The data reveals that Et2Me2en maintains a bite angle and bond length closer to TMEDA, ensuring strong chelation. Simultaneously, its asymmetric ethyl groups provide the necessary steric bulk to alter the macroscopic physical properties (like volatility) without compromising the primary coordination sphere.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity X-ray crystallographic data, the synthesis and crystallization of Et2Me2en complexes must follow a rigorous, self-validating workflow. The following protocol outlines the preparation of a generic [M(Et2Me2en)X₂] complex.

Step-by-Step Workflow

Step 1: Ligand Purification (Validation: NMR Spectroscopy)

  • Action: Distill Et2Me2en over calcium hydride under reduced pressure to remove trace water and amine degradation products.

  • Causality: Transition metal complexes are highly sensitive to protic impurities, which can lead to competitive hydroxide bridging or rapid decomposition of the target complex.

Step 2: Metal Complexation (Validation: Colorimetric/Precipitate Check)

  • Action: Dissolve the anhydrous metal salt (e.g., Cu(ClO₄)₂ or Cd(hfa)₂) in dry dichloromethane. Dropwise add 1.05 equivalents of Et2Me2en under an inert argon atmosphere.

  • Causality: Slow addition prevents the formation of bis-chelated [M(Et2Me2en)₂]²⁺ species, ensuring the kinetic product[M(Et2Me2en)X₂] dominates the solution.

Step 3: Crystal Growth via Vapor Diffusion (Validation: Polarized Light Microscopy)

  • Action: Dissolve the crude complex in a minimum volume of a polar coordinating solvent (e.g., acetonitrile). Place in a smaller vial inside a larger vial containing a non-polar anti-solvent (e.g., diethyl ether). Seal and leave undisturbed at 4 °C.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, yielding diffraction-quality crystals.

  • Self-Validation Check: Before mounting, inspect crystals under cross-polarized light. Uniform extinction indicates a true single crystal, whereas patchy extinction suggests twinning.

Step 4: X-ray Diffraction Data Collection and Refinement

  • Action: Mount the crystal on a MiTeGen loop with paratone oil and flash-cool to 100 K using an N₂ cryostream. Collect data using Mo-Kα or Cu-Kα radiation.

  • Causality: Cooling to 100 K minimizes thermal motion (reducing anisotropic displacement parameters) and prevents the highly volatile Et2Me2en ligand from causing crystal degradation in the X-ray beam.

Diagram: Crystallographic Workflow Logic

CrystallographyWorkflow N1 1. Ligand Purification (Vacuum Distillation) N2 2. Inert Atmosphere Synthesis (Stoichiometric Control) N1->N2 N3 3. Vapor Diffusion Crystallization (Thermodynamic Growth) N2->N3 N4 4. Optical Validation (Polarized Light Microscopy) N3->N4 N5 5. Cryogenic XRD Data Collection (100 K, Mo-Kα) N4->N5 N6 6. Structure Solution & Refinement (Anisotropic Modeling) N5->N6

Self-validating workflow for the synthesis and X-ray analysis of Et2Me2en complexes.

Case Studies in Advanced Applications

Biomimetic {Cu₃O₂} Clusters

In the study of multicopper oxidases, synthetic models are crucial. Researchers have utilized Et2Me2en (and its symmetric isomer MEED) to stabilize trimeric {Cu₃O₂}³⁺ cores. Crystallographic and EPR spectroscopic analyses demonstrate that the Et2Me2en-supported cluster exhibits an anisotropic exchange in a bent Cu(II)₂O₂ core, with a spin state (S = 1) virtually identical to the TMCD and TMED analogues[2]. The specific steric bite of Et2Me2en allows the cluster to form while providing a unique solvent-accessible pocket that bulkier ligands obscure.

MOCVD Precursors for Transparent Conducting Oxides

The development of next-generation organic photovoltaic cells requires high-quality transparent conducting oxides (like CdO). Cadmium precursors must be highly volatile but thermally stable. By utilizing the asymmetric Et2Me2en ligand to synthesize Cd(hfa)₂(Et2Me2en), researchers successfully frustrated the crystal lattice. This structural modification lowered the sublimation temperature significantly compared to the TMEDA analogue, enabling the deposition of ~180 nm CdO thin films at highly controlled growth rates (~1.5 nm/min)[1].

Conclusion

For researchers and drug development professionals designing metallo-pharmaceuticals or advanced materials, the choice of a capping diamine is not trivial. While TMEDA remains the standard for simple stabilization, This compound (Et2Me2en) offers a distinct, superior advantage when physical properties like volatility, solubility, and crystal packing need to be finely tuned. By leveraging its asymmetric structure, scientists can engineer complexes that break lattice symmetry without sacrificing the robust chelation required for structural integrity.

References

  • The EPR spectrum of a Cu(II/II/III) cluster: anisotropic exchange in a bent Cu(II)₂O₂ core. ResearchGate.
  • Interface and Electrode Engineering for Next-Generation Organic Photovoltaic Cells: Final Technical Report. National Renewable Energy Laboratory (NREL).

Sources

Safety Operating Guide

N,N-Diethyl-N',N'-dimethylethylenediamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4).[1] It is designed for researchers and safety officers requiring immediate, high-integrity operational protocols.[1]

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the chemical identity to ensure protocol specificity. This compound is an asymmetric tertiary diamine , distinct from its symmetric isomer (N,N'-Diethyl-N,N'-dimethylethylenediamine, CAS 106-66-1).[1]

Property Data Critical Disposal Implication
Chemical Name This compoundVerify label carefully ; often confused with symmetric isomers.[1][2]
CAS Number 123-10-4 Use this identifier for waste manifesting.[1]
Structure

Bifunctional base; highly reactive with acids.[1]
Flash Point ~30–45°C (Est.)Flammable Liquid (Class 3). Ground all containers.
pH > 11 (Strong Base)Corrosive (Class 8). Causes severe skin burns.
Reactivity Strong Reducing AgentViolent reaction with oxidizers and acids.

Core Directive: Waste Segregation Logic

The primary cause of laboratory accidents involving amines is improper segregation.

  • NEVER mix this amine with acids (e.g., HCl,

    
    ) in a closed waste container.[1] The neutralization reaction is highly exothermic and can pressurize/rupture vessels.
    
  • NEVER mix with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] Amines are organic reducing agents; mixtures can spontaneously ignite (hypergolic reaction).

Disposal Decision Matrix

The following logic gate determines the correct waste stream.

DisposalWorkflow Start Waste: this compound Contaminated Is it mixed with other chemicals? Start->Contaminated CheckMix Check Compatibility: 1. Is it an Oxidizer? 2. Is it an Acid? Contaminated->CheckMix Yes Pure Pure/Solvent Solution Contaminated->Pure No Incompatible STOP: Do Not Mix. Segregate immediately. CheckMix->Incompatible Yes (Oxidizer/Acid) Compatible Compatible Solvents (e.g., Ethanol, Toluene) CheckMix->Compatible No (Neutral Organics) StreamA Stream A: Flammable/Corrosive (Organic Basic Waste) Pure->StreamA StreamB Stream B: High Hazard Segregation (Separate Container) Incompatible->StreamB Compatible->StreamA

Figure 1: Waste segregation decision tree ensuring prevention of exothermic or hypergolic reactions.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal containers (aluminum/zinc) as amines can corrode them, potentially generating hydrogen gas.

  • Headspace: Leave at least 10-15% headspace in the bottle to allow for vapor expansion.

  • Grounding: If transferring volumes >1 Liter, ground the receiving vessel to prevent static discharge ignition.

Phase 2: Labeling & Classification

Accurate labeling is a legal requirement under RCRA (Resource Conservation and Recovery Act). Use the following codes:

  • Proper Shipping Name: Polyamines, liquid, corrosive, flammable, n.o.s.[1] (this compound)

  • Hazard Class: 8 (Corrosive), Sub-risk 3 (Flammable)[1]

  • RCRA Waste Codes:

    • D001 (Ignitable Characteristic)

    • D002 (Corrosive Characteristic)

Phase 3: Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Secondary Containment: Place the waste bottle in a polyethylene tray separate from acidic waste streams.

  • Ventilation: Ensure the storage area is well-ventilated to prevent accumulation of fishy, amine vapors which are toxic by inhalation.[1]

Emergency Spill Response (Self-Validating Protocol)

In the event of a benchtop spill (<500 mL), execute this protocol immediately.

CAUTION: Do not use paper towels. Amines on cellulose (paper) can increase surface area and flammability, potentially auto-igniting.[1]

  • Evacuate & Ventilate: Clear the immediate area. Fumes are respiratory irritants.

  • PPE Upgrade: Don butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent such as:

    • Vermiculite

    • Diatomaceous earth

    • Commercial "Basic/Organic" spill pads (polypropylene).

  • Neutralization (Optional but Recommended):

    • If safe, apply a weak acid neutralizer (e.g., citric acid powder) slowly to the spill before absorbing to reduce volatility.[1] Expect heat generation.

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris from Amine Spill - Flammable/Corrosive."[1]

Scientific Rationale & Mechanism

  • Why Segregate from Acids? The reaction

    
     is highly exothermic (
    
    
    
    ).[1] In a closed waste drum, this heat can boil solvents, leading to a BLEVE (Boiling Liquid Expanding Vapor Explosion).[1]
  • Why Avoid Halogenated Solvents? While often compatible, mixtures of strong amines with certain halogenated hydrocarbons (e.g., dichloromethane) can form explosive salts (quaternization) or reactive carbenes over prolonged storage.[1] Best practice is to segregate amines from halogenated waste if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67153, 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D001, D002). Retrieved from [Link]

Sources

Operational Safety & PPE Protocol: Handling N,N-Diethyl-N',N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and organometallic research advance, the use of specialized aliphatic diamines like N,N-Diethyl-N',N'-dimethylethylenediamine (CAS: 123-10-4) and its symmetric isomer (CAS: 106-66-1) has become increasingly common. While highly valued as bidentate ligands and polymer catalysts, these compounds present a triad of severe laboratory hazards: they are highly flammable, acutely toxic, and aggressively corrosive.

This guide provides a self-validating, step-by-step operational framework for researchers. By understanding the mechanistic toxicology behind the chemical, laboratory professionals can move beyond rote compliance and build a robust culture of safety based on causality and scientific logic.

Mechanistic Toxicology & Hazard Profile

To select the correct Personal Protective Equipment (PPE) and engineering controls, one must first understand why this chemical is dangerous [1].

  • Corrosivity via Saponification: The tertiary and secondary amine groups in this diamine are highly nucleophilic and basic. Upon contact with the moisture in human skin or ocular tissue, they undergo rapid exothermic protonation. This causes the immediate saponification of lipid bilayers and protein denaturation, leading to liquefaction necrosis—a deep, penetrating tissue injury that is far more destructive than standard acid burns.

  • Flammability: With a low flash point, the liquid readily generates enough vapor at slightly elevated room temperatures to form explosive mixtures with atmospheric oxygen.

  • Systemic Toxicity: The molecule's high lipophilicity (C8H20N2) allows it to bypass the skin's stratum corneum rapidly, presenting a severe risk of systemic neurotoxicity and hepatotoxicity upon dermal exposure [2].

Quantitative Hazard Summary
PropertyValueOperational Safety Implication
Molecular Formula C8H20N2Highly lipophilic; facilitates rapid dermal penetration.
Boiling Point ~160 °CModerately volatile; requires continuous local exhaust.
Flash Point ~41.6 °CFlammable liquid (Category 3); strict elimination of ignition sources required.
Vapor Pressure ~2.46 mmHg (25°C)Significant inhalation hazard at ambient room temperature.
Aqueous pH > 9.5 (Strong Base)Causes rapid saponification of lipids and irreversible corneal damage.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling volatile diamines. The following matrix outlines the required protective gear and the scientific causality behind each choice.

  • Hand Protection (Critical):

    • Primary: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness). Causality: Aliphatic amines rapidly permeate standard thin-mil latex or nitrile gloves. Butyl rubber provides superior chemical resistance against basic organic solvents.

    • Secondary: If high dexterity is strictly required for micro-manipulations, double-gloving with extended-cuff nitrile is acceptable only as temporary splash protection. If a droplet contacts the outer glove, it must be doffed and replaced immediately.

  • Eye & Face Protection:

    • Tight-fitting chemical splash goggles paired with an ANSI Z87.1-rated face shield . Causality: The high basicity of the chemical can cause irreversible corneal opacification within seconds. Safety glasses with side shields do not protect against vapor accumulation or high-velocity splashes [3].

  • Body Protection:

    • A Flame-Resistant (FR) lab coat (e.g., Nomex) worn over non-synthetic clothing (100% cotton). Causality: Because the flash point is ~41.6 °C, a static spark could ignite the vapors. Synthetic fabrics like polyester will melt directly into the skin during a flash fire.

    • A chemical-resistant apron (Neoprene or Butyl) is required for bulk transfers exceeding 50 mL.

  • Respiratory Protection:

    • Primary: All handling must occur inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Secondary: In the event of ventilation failure or during a spill response, a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

Operational Plan: Experimental Workflow

When utilizing this compound in synthesis, minimizing exposure to oxygen and ambient moisture is critical for both safety and chemical integrity.

Step-by-Step Handling Methodology
  • Pre-Operation Validation: Verify that the fume hood is operational and clear the workspace of all strong oxidizing agents, halogens, and acids to prevent violent exothermic reactions.

  • Inert Atmosphere Setup: Purge the reaction vessel with dry Argon or Nitrogen. This mitigates the flammability risk and prevents the amine from degrading via atmospheric oxidation.

  • Chemical Transfer: For volumes <50 mL, use a gas-tight glass syringe equipped with a Luer-lock needle. For larger volumes, utilize a stainless-steel cannula transfer system under positive inert gas pressure. Never pour the liquid open-air.

  • Reaction Execution: Secure all joints with Keck clips or wire. Monitor the internal reaction temperature rigorously to ensure it remains safely below the chemical's flash point unless operating under strictly controlled reflux conditions.

  • Quenching & Decontamination: Post-reaction, rinse all contaminated syringes and glassware with a dilute, weak acid (e.g., 5% aqueous acetic acid) inside the fume hood to neutralize residual diamine before transferring the equipment to a standard washing station.

HandlingWorkflow Start 1. Pre-Operation Verify PPE & Fume Hood Purge 2. Inert Atmosphere Purge Vessel with N2/Ar Start->Purge Transfer 3. Chemical Transfer Use Gas-Tight Syringe Purge->Transfer React 4. Reaction Execution Monitor Temp & Pressure Transfer->React Clean 5. Post-Operation Quench & Clean Equipment React->Clean

Operational workflow for the safe, inert-atmosphere transfer of volatile diamines.

Emergency Response & Spill Management

A self-validating safety protocol assumes that engineering controls may fail. Immediate, correct action is required to prevent catastrophic injury [1].

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin in a safety shower for a minimum of 15 minutes. Crucial Note: Do NOT apply chemical neutralizing agents (like weak acids) directly to the skin; the resulting exothermic neutralization reaction will exacerbate the thermal burn.

  • Ocular Exposure: Route the victim directly to the eyewash station. Hold the eyelids forcibly open and flush for 15–20 minutes. Seek immediate ophthalmological care.

Step-by-Step Spill Response Protocol
  • Isolate: Eliminate all potential ignition sources (hot plates, static generators) immediately.

  • Assess: Determine if the spill is minor (<50 mL, contained in the hood) or major (>50 mL, or outside the hood).

  • Contain: Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Causality: Combustible absorbents like sawdust or paper towels can spontaneously ignite when soaked with strong, flammable bases.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Hood Assess->Minor Major Major Spill (>50mL) Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Call HazMat Major->Evacuate Dispose Sweep into Solid Waste Container Absorb->Dispose

Emergency decision matrix for diamine chemical spills.

Disposal Plan & Waste Management

Improper disposal of this compound can lead to violent reactions in waste storage areas.

  • Segregation: Store all waste containing this chemical strictly in a dedicated, clearly labeled "Basic Organic Waste" container.

  • Strict Incompatibilities: Never mix diamine waste with halogenated solvents (risk of violent alkylation reactions), strong acids (exothermic neutralization), or heavy metal salts (formation of unstable complexes).

  • Storage & Labeling: Keep the waste container tightly sealed in a ventilated flammables cabinet. Label the container explicitly: "Danger: Flammable, Corrosive, Toxic - Basic Amine Waste."

  • Final Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) department for high-temperature incineration via a certified hazardous waste contractor. Do not attempt to neutralize bulk quantities of the chemical in-house.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). National Academies Press. Available at:[Link]

  • N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942. PubChem, National Library of Medicine. Available at:[Link]

  • CompTox Chemicals Dashboard: N,N'-Diethyl-N,N'-dimethylethylenediamine. U.S. Environmental Protection Agency (EPA). Available at:[Link]

×

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.